Bzo-poxizid-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]iminobenzamide |
InChI |
InChI=1S/C20H21N3O2/c1-2-3-9-14-23-17-13-8-7-12-16(17)18(20(23)25)21-22-19(24)15-10-5-4-6-11-15/h4-8,10-13,25H,2-3,9,14H2,1H3/i1D3,2D2,3D2,9D2 |
InChI Key |
XPLMQEMEOJHAQP-ZNZAITRCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Bzo-poxizid-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Bzo-poxizid-d9, a deuterated analog of the synthetic cannabinoid Bzo-poxizid. This document is intended for an audience with a strong background in organic chemistry and analytical techniques.
This compound, also known as 5C-MDA-19-d9 or Pentyl MDA-19-d9, serves as a crucial internal standard for the quantitative analysis of its non-deuterated counterpart, Bzo-poxizid, in various biological and forensic samples using mass spectrometry-based methods.[1] Bzo-poxizid is a synthetic cannabinoid that has been identified as a psychoactive substance.[2][3]
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process, beginning with the N-alkylation of isatin with a deuterated pentyl source, followed by a condensation reaction with benzoyl hydrazide.
Step 1: N-alkylation of Isatin with Pentyl-d9 Bromide
The initial step involves the formation of N-(pentyl-d9)isatin. This is accomplished by reacting isatin with a deuterated pentyl bromide (1-bromopentane-d9) in the presence of a suitable base, such as potassium carbonate (K2CO3), in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the isatin anion attacks the deuterated pentyl bromide.
Step 2: Condensation of N-(pentyl-d9)isatin with Benzoyl Hydrazide
The second and final step is the condensation of the N-(pentyl-d9)isatin intermediate with benzoyl hydrazide. This reaction forms the hydrazone linkage, yielding the final product, this compound. The reaction is typically carried out in a protic solvent such as ethanol and may be catalyzed by a small amount of acid.
Characterization of this compound
A thorough characterization of this compound is essential to confirm its identity, purity, and suitability as an internal standard. The following table summarizes the key quantitative data.
| Parameter | Value | Reference/Method |
| Chemical Formula | C20H12D9N3O2 | [1] |
| Molecular Weight | 344.5 g/mol | [1] |
| Purity | ≥99% deuterated forms (d1-d9) | [1] |
| Synonyms | 5C-MDA-19-d9, Pentyl MDA-19-d9 | [1] |
| Solubility | DMF: 10 mg/ml, DMSO: 1 mg/ml, Ethanol: 1 mg/ml | [1] |
Spectroscopic Data: While detailed NMR and mass spectra for this compound are not publicly available, characterization would rely on standard analytical techniques. For the non-deuterated analog, Bzo-poxizid, a retention time of 10.20 minutes has been reported using LC-QTOF-MS.[4] The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, with a fragmentation pattern similar to the non-deuterated compound, but with mass shifts corresponding to the deuterated pentyl chain.
Experimental Protocols
The following are detailed, representative methodologies for the key experiments in the synthesis of this compound.
Protocol 1: Synthesis of N-(pentyl-d9)isatin
-
To a solution of isatin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopentane-d9 (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(pentyl-d9)isatin.
Protocol 2: Synthesis of this compound (Condensation)
-
Dissolve N-(pentyl-d9)isatin (1.0 eq) and benzoyl hydrazide (1.1 eq) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Visualizations
Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Cannabinoid Receptor Signaling Pathway
References
The Mechanism of Action of Bzo-poxizid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bzo-poxizid, also known as Pentyl MDA-19 or 5C-MDA-19, is a synthetic cannabinoid that has emerged as a novel psychoactive substance.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of Bzo-poxizid, focusing on its interaction with cannabinoid receptors. It includes a detailed analysis of its receptor activation profile, quantitative data on its potency and efficacy, and a description of the experimental protocols used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, toxicology, and medicinal chemistry.
Introduction
Bzo-poxizid belongs to a class of synthetic cannabinoids known as "OXIZIDs," which are characterized by an oxindole core and a hydrazide/hydrazone linker.[2][3] These compounds have appeared on the recreational drug market, seemingly to circumvent bans on more traditional synthetic cannabinoid scaffolds.[2][4] Bzo-poxizid is structurally defined as (Z)-N'-(2-oxo-1-pentylindolin-3-ylidene)benzohydrazide.[1] Understanding the mechanism of action of these new psychoactive substances is critical for predicting their physiological effects, developing analytical detection methods, and informing public health and regulatory responses.
Core Mechanism of Action: Cannabinoid Receptor Agonism
The primary mechanism of action of Bzo-poxizid is its activity as an agonist at cannabinoid receptors, specifically the CB1 and CB2 receptors.[4][5] Synthetic cannabinoids like Bzo-poxizid mimic the effects of Δ9-tetrahydrocannabinol (Δ9-THC), the main psychoactive component of cannabis, by activating these receptors.[4][6]
-
CB1 Receptors: These receptors are predominantly expressed in the central nervous system and are responsible for the psychoactive effects of cannabinoids.[4]
-
CB2 Receptors: These receptors are primarily found in the immune system and their activation is generally not associated with psychoactive effects.[4]
Bzo-poxizid has been demonstrated to be a full agonist at CB1 receptors and a partial agonist at CB2 receptors .[4][5] This indicates that it can fully activate CB1 receptors to elicit a maximal response, while only partially activating CB2 receptors.
Signaling Pathway
Upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), Bzo-poxizid initiates a downstream signaling cascade. One of the key pathways activated is the β-arrestin2 (βarr2) recruitment pathway. This pathway is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling.
Caption: Bzo-poxizid signaling pathway via cannabinoid receptors.
Quantitative Pharmacological Data
The potency and efficacy of Bzo-poxizid at cannabinoid receptors have been quantified in vitro. The following table summarizes the key findings from a study utilizing a β-arrestin2 recruitment assay.[5]
| Compound | Receptor | EC50 (nM) | Emax (%) |
| Bzo-poxizid | CB1 | 244 | 686 |
| Bzo-poxizid | CB2 | N/A | N/A |
| BZO-HEXOXIZID | CB1 | 721 | 165 |
| BZO-HEXOXIZID | CB2 | 25.9 | 35.0 |
| 5F-BZO-POXIZID | CB1 | 226 | 731 |
| 5F-BZO-POXIZID | CB2 | N/A | N/A |
| BZO-CHMOXIZID | CB1 | 84.6 | N/A |
| BZO-CHMOXIZID | CB2 | 2.21 | N/A |
N/A: Data not available in the cited source.
The lower EC50 value for BZO-CHMOXIZID at both receptors indicates higher potency compared to Bzo-poxizid.[5] The high Emax value for Bzo-poxizid at the CB1 receptor confirms its status as a full agonist with high efficacy.[5] Interestingly, shortening the n-hexyl tail of BZO-HEXOXIZID to the n-pentyl tail of Bzo-poxizid results in a substantial increase in both potency and efficacy at the CB1 receptor.[5]
Metabolism
The metabolism of Bzo-poxizid has been investigated using human liver microsomes. The primary metabolic pathways identified include:
-
N-dealkylation: Removal of the pentyl group.
-
Hydroxylation: Addition of a hydroxyl group.
These metabolic transformations are crucial for the detoxification and elimination of the compound from the body. The identification of its metabolites is also essential for developing reliable methods for its detection in biological samples for forensic and clinical purposes.[3][7]
Caption: Major metabolic pathways of Bzo-poxizid.
Experimental Protocols
The following provides a general overview of the likely experimental methodologies employed to characterize the mechanism of action of Bzo-poxizid, based on standard practices in pharmacology and the details provided in the cited literature.
Cannabinoid Receptor Activation Assay (β-arrestin2 Recruitment)
This assay is used to determine the potency and efficacy of a compound at a G-protein coupled receptor.
Objective: To measure the ability of Bzo-poxizid to induce the recruitment of β-arrestin2 to CB1 and CB2 receptors.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells are cultured.
-
Transfection: Cells are transiently co-transfected with plasmids encoding for the human cannabinoid receptor (CB1 or CB2) fused to a small enzyme fragment and β-arrestin2 fused to the larger, complementary enzyme fragment.
-
Compound Treatment: The transfected cells are exposed to varying concentrations of Bzo-poxizid.
-
Luminescence Detection: If Bzo-poxizid activates the receptor, it will cause a conformational change that promotes the binding of β-arrestin2. This brings the two enzyme fragments into close proximity, allowing them to form an active enzyme that generates a luminescent signal upon the addition of a substrate.
-
Data Analysis: The luminescent signal is measured using a luminometer. The data is then used to generate concentration-response curves, from which EC50 (a measure of potency) and Emax (a measure of efficacy) values are calculated.
Caption: Workflow for β-arrestin2 recruitment assay.
Conclusion
Bzo-poxizid is a potent synthetic cannabinoid that acts as a full agonist at CB1 receptors and a partial agonist at CB2 receptors. Its mechanism of action is consistent with other psychoactive synthetic cannabinoids, and its emergence highlights the continuing evolution of novel psychoactive substances. Further research is necessary to fully understand the in vivo pharmacology, toxicology, and potential for harm associated with Bzo-poxizid and other OXIZID-class compounds.
References
- 1. Substance Details BZO-POXIZID [unodc.org]
- 2. cfsre.org [cfsre.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Pharmacological evaluation of new generation OXIZID synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic In Vitro Metabolic Profiling of the OXIZID Synthetic Cannabinoids BZO-4en-POXIZID, BZO-POXIZID, 5F-BZO-POXIZID, BZO-HEXOXIZID and BZO-CHMOXIZID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Bzo-poxizid-d9: A Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of Bzo-poxizid-d9, a deuterated analog of the synthetic cannabinoid Bzo-poxizid. This document is intended for use by researchers, scientists, and drug development professionals.
Introduction
This compound is an analytical reference standard and an isotopic analog of Bzo-poxizid, a synthetic cannabinoid.[1] As a deuterated compound, it is primarily utilized as an internal standard for the quantification of Bzo-poxizid in various analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Understanding the stability and degradation of this compound is critical for ensuring accurate and reliable analytical results, as well as for its proper handling and storage.
This guide summarizes the available data on the stability of this compound, outlines its potential degradation pathways based on metabolic studies of the parent compound, and provides detailed experimental protocols for stability and degradation analysis.
Stability of this compound
The chemical stability of this compound has been evaluated by the manufacturer under specific storage conditions.
Table 1: Reported Stability of this compound
| Parameter | Condition | Reported Stability |
| Storage Temperature | -20°C | ≥ 5 years[1] |
Note: The provided stability data is for long-term storage in a controlled environment. The stability of this compound in solution or under other conditions may vary and should be experimentally determined. For synthetic cannabinoids in general, storage in silanized vials is recommended to prevent adsorption to container surfaces, which can lead to a decrease in concentration over time.
Degradation Pathways
Specific degradation pathways for this compound under various chemical stress conditions (e.g., acid, base, oxidation, photolysis) are not extensively documented in the public domain. However, the metabolic pathways of the parent compound, Bzo-poxizid, have been investigated and provide significant insights into its potential degradation in biological systems. These metabolic transformations represent likely degradation pathways.
The primary metabolic routes for Bzo-poxizid, and by extension this compound, involve enzymatic reactions in the liver. The major metabolic pathways identified through in vitro studies with human liver microsomes include:
-
N-dealkylation: Cleavage of the N-pentyl chain.
-
Hydroxylation: Addition of a hydroxyl group, primarily on the N-pentyl chain and the phenyl ring.
-
Ketone Formation: Oxidation of a secondary alcohol to a ketone.
These pathways are common for many synthetic cannabinoids and are catalyzed by cytochrome P450 enzymes.[4] The deuteration on the pentyl chain of this compound is not expected to alter these primary degradation routes, although the rate of metabolism at the deuterated sites may be affected (a phenomenon known as the kinetic isotope effect).
Visualizing Degradation Pathways
The following diagram illustrates the proposed metabolic degradation pathways of Bzo-poxizid, which are inferred to be the primary degradation pathways for this compound in a biological matrix.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Systematic In Vitro Metabolic Profiling of the OXIZID Synthetic Cannabinoids BZO-4en-POXIZID, BZO-POXIZID, 5F-BZO-POXIZID, BZO-HEXOXIZID and BZO-CHMOXIZID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: Pharmacokinetics and Metabolism of Bzo-poxizid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is based on currently available in vitro research. Comprehensive in vivo pharmacokinetic data, including absorption, distribution, and excretion parameters in humans, has not been publicly documented. The data primarily pertains to the metabolic fate of Bzo-poxizid in human liver preparations.
Executive Summary
Bzo-poxizid, a synthetic cannabinoid of the OXIZID class, is characterized by rapid and extensive metabolism. In vitro studies utilizing human liver microsomes (HLMs) have demonstrated that the compound has a short half-life, primarily mediated by cytochrome P450 enzymes. The main metabolic routes involve modifications of the N-pentyl chain and the benzamide moiety, leading to a variety of phase I metabolites. This guide synthesizes the current understanding of Bzo-poxizid's metabolism and provides detailed experimental protocols for its study.
Core Pharmacokinetic and Metabolic Data
The quantitative data available for Bzo-poxizid is derived from in vitro assays. These findings are crucial for predicting its behavior in vivo and for developing analytical methods to detect its use.
In Vitro Metabolic Stability
The metabolic stability of Bzo-poxizid was assessed in pooled human liver microsomes (HLMs) in the presence of NADPH.
| Parameter | Value | System | Reference |
| In Vitro Half-Life (t½) | 27.51 min | Human Liver Microsomes (HLM) | [1] |
| Elimination Rate Constant (k) | 0.02520 min⁻¹ | Human Liver Microsomes (HLM) | [1] |
These results indicate that Bzo-poxizid is metabolically unstable and likely subject to high hepatic clearance in vivo.
Major Metabolizing Enzymes
Reaction phenotyping studies have identified the key cytochrome P450 (CYP) isoforms responsible for the metabolism of Bzo-poxizid and other OXIZIDs.
| Enzyme Family | Specific Isoforms | Role | Reference |
| Cytochrome P450 | CYP3A4, CYP3A5, CYP2C9 | Primary catalysts of Phase I metabolism | [1] |
The involvement of these major drug-metabolizing enzymes suggests a high potential for drug-drug interactions.
Metabolic Pathways
The biotransformation of Bzo-poxizid is extensive, involving several key phase I reactions. Up to 30 phase I and II metabolites have been identified in incubations with pooled human liver microsomes. The primary metabolic pathways include N-dealkylation, hydroxylation, and ketone formation.[1][2][3]
Key Biotransformations
-
N-Alkyl Hydroxylation: Addition of a hydroxyl group to the N-pentyl chain. This is a common and major metabolic pathway.
-
Phenyl Hydroxylation: Hydroxylation occurring on the benzamide phenyl ring.
-
Ketone Formation: Oxidation of a hydroxylated metabolite to a ketone.
-
N-Dealkylation: Cleavage of the N-pentyl chain.
-
Amide Hydrolysis: Cleavage of the amide bond.
-
Carboxylation: Formation of a carboxylic acid metabolite.
Diagram of Bzo-poxizid Metabolism
The following diagram illustrates the primary metabolic pathways of Bzo-poxizid.
References
- 1. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systematic In Vitro Metabolic Profiling of the OXIZID Synthetic Cannabinoids BZO-4en-POXIZID, BZO-POXIZID, 5F-BZO-POXIZID, BZO-HEXOXIZID and BZO-CHMOXIZID - PubMed [pubmed.ncbi.nlm.nih.gov]
Bzo-poxizid-d9: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bzo-poxizid-d9, a deuterated synthetic cannabinoid used as an analytical internal standard. This document outlines its chemical properties, provides detailed experimental protocols for its application, and explores the pharmacological context of its non-deuterated analog, Bzo-poxizid.
Core Compound Data
This compound is the deuterated form of Bzo-poxizid (also known as 5C-MDA-19 or Pentyl MDA-19), a synthetic cannabinoid. The incorporation of nine deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.
| Property | This compound | Bzo-poxizid (for reference) |
| Synonyms | 5C-MDA-19-d9, Pentyl MDA-19-d9 | 5C-MDA-19, Pentyl MDA-19 |
| Molecular Formula | C₂₀H₁₂D₉N₃O₂ | C₂₀H₂₁N₃O₂ |
| Molecular Weight | 344.5 g/mol [1] | 335.4 g/mol |
| CAS Number | Not explicitly assigned; unlabeled CAS is 1048973-64-3.[2] | 1048973-64-3 |
| Purity | ≥99% deuterated forms (d₁-d₉)[1] | ≥98% |
| Formulation | Crystalline solid | Crystalline solid |
Experimental Protocols
This compound is primarily intended for use as an internal standard for the quantification of Bzo-poxizid by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Protocol 1: Quantitative Analysis of Bzo-poxizid in Biological Matrices using LC-MS/MS with this compound Internal Standard
This protocol provides a general framework. Specific parameters should be optimized for the instrument and matrix being used.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Bzo-poxizid in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution in a suitable solvent (e.g., methanol or acetonitrile).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in the same solvent. The concentration should be consistent across all samples and standards.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of the sample (e.g., plasma, serum, or urine), add 20 µL of the internal standard spiking solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Parameters (Example):
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).[3][4]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 20% to 95% B over several minutes).[3][4]
-
Flow Rate: 0.4 mL/min.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Bzo-poxizid and this compound should be determined by direct infusion and optimization.
4. Data Analysis:
-
Integrate the peak areas for the MRM transitions of both the analyte (Bzo-poxizid) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Bzo-poxizid in the unknown samples by interpolation from the calibration curve.
Protocol 2: Qualitative Identification of Bzo-poxizid using GC-MS
This protocol is for the identification of Bzo-poxizid in seized materials or other non-biological samples.
1. Sample Preparation:
-
Dissolve a small amount of the sample in methanol.[3]
2. GC-MS Instrumental Parameters (Example):
-
GC System: A standard gas chromatograph.
-
Oven Program: A temperature gradient suitable for the elution of synthetic cannabinoids (e.g., start at 50-80°C, ramp up to 300-340°C).[3][4][6]
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
3. Data Analysis:
-
Compare the retention time and the resulting mass spectrum of the peak of interest to a known reference standard of Bzo-poxizid.
Pharmacological Context and Signaling Pathways
Bzo-poxizid is a synthetic cannabinoid that primarily interacts with the cannabinoid receptors CB1 and CB2. Bzo-poxizid acts as a full agonist at the CB1 receptor and a partial agonist at the CB2 receptor. Its predecessor, MDA19 (BZO-HEXOXIZID), is a potent and selective CB2 agonist. The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.
Cannabinoid Receptor Signaling
The binding of a cannabinoid agonist like Bzo-poxizid to CB1 or CB2 receptors, which are coupled to G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA). Additionally, the βγ subunit of the G-protein can activate other pathways, including the MAPK/ERK pathway.
References
- 1. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 2. Pharmacological Characterization of a Novel Cannabinoid Ligand, MDA19, for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cfsre.org [cfsre.org]
- 4. cfsre.org [cfsre.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
Receptor Binding Affinity of Bzo-poxizid and its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel psychoactive substances (NPS) presents an ongoing challenge to public health and forensic science. Among these, synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of compounds. The "OXIZID" family of SCRAs, which includes Bzo-poxizid (N-(2-hydroxy-1-pentylindol-3-yl)iminobenzamide), has recently been identified in seized materials.[1] Understanding the pharmacological properties of these compounds, particularly their interaction with the cannabinoid receptors CB1 and CB2, is crucial for predicting their physiological effects, abuse potential, and for the development of effective countermeasures.
This technical guide provides a comprehensive overview of the receptor binding affinity and functional activity of Bzo-poxizid and its analogs. It is intended to serve as a resource for researchers, scientists, and drug development professionals working to understand the pharmacology of this novel class of SCRAs. The guide details the quantitative binding and activity data, provides in-depth experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Receptor Binding and Functional Activity Data
The affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), while its functional activity is often characterized by the half-maximal effective concentration (EC50) and the maximum effect (Emax). The following tables summarize the available data for Bzo-poxizid and its analogs at the human CB1 and CB2 receptors.
| Compound | CB1 pKi (log M) ± SEM [Ki (μM)] |
| BZO-POXIZID | 5.88 ± 0.04 [1.32] |
| BZO-4en-POXIZID | 5.83 ± 0.05 [1.48] |
| 5F-BZO-POXIZID | 5.92 ± 0.06 [1.20] |
| BZO-CHMOXIZID | 7.05 ± 0.03 [0.089] |
| BZO-HEXOXIZID (MDA-19) | 5.86 ± 0.04 [1.38] |
| Data from Diaz et al., as cited in[1]. |
| Compound | CB1 EC50 (nM) | CB1 Emax (%) | CB2 EC50 (nM) | CB2 Emax (%) |
| BZO-POXIZID | 306 | 720 | 16.8 | 59.8 |
| 5F-BZO-POXIZID | 171 | 640 | 9.42 | 51.7 |
| BZO-4en-POXIZID | 721 | 333 | 25.9 | 43.1 |
| BZO-CHMOXIZID | 84.6 | 716 | 2.21 | 69.2 |
| BZO-HEXOXIZID (MDA-19) | 499 | 583 | 19.3 | 55.7 |
| Data from Deventer et al.[2][3] |
Experimental Protocols
Radioligand Competition Binding Assay for CB1 Receptor Affinity
This protocol is a representative method for determining the binding affinity (Ki) of unlabeled compounds, such as Bzo-poxizid and its analogs, to the CB1 receptor. It is based on the displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from HEK 293 cells stably expressing the human CB1 receptor.
-
Radioligand: [3H]CP55,940 (a potent synthetic cannabinoid agonist).
-
Test Compounds: Bzo-poxizid and its analogs, dissolved in a suitable solvent (e.g., DMSO).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known unlabeled CB1 ligand (e.g., 10 µM CP55,940).
-
Filtration Apparatus: Glass fiber filters (e.g., GF/B) and a vacuum filtration manifold.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize the HEK-293 cells expressing the CB1 receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Binding buffer, [3H]CP55,940 (at a concentration near its Kd, e.g., 0.5-1.5 nM), and the cell membrane suspension.
-
Non-specific Binding: Binding buffer, [3H]CP55,940, the non-specific binding control, and the cell membrane suspension.
-
Competition Binding: Binding buffer, [3H]CP55,940, varying concentrations of the test compound (e.g., Bzo-poxizid), and the cell membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
β-Arrestin 2 Recruitment Assay for Functional Activity
This assay measures the ability of a compound to activate the CB1 or CB2 receptor, leading to the recruitment of the signaling protein β-arrestin 2. This is a common method to assess the functional potency (EC50) and efficacy (Emax) of agonists.
Materials:
-
Cell Line: A cell line (e.g., HEK 293) co-expressing the human CB1 or CB2 receptor fused to one part of a reporter enzyme (e.g., a large fragment of β-galactosidase) and β-arrestin 2 fused to the complementary part of the reporter enzyme.
-
Test Compounds: Bzo-poxizid and its analogs, dissolved in a suitable solvent.
-
Assay Buffer: A buffer compatible with live cells (e.g., HBSS).
-
Luminescent Substrate: A substrate for the reporter enzyme that produces a detectable signal (e.g., a chemiluminescent substrate).
-
Luminometer: An instrument to measure the light output from the assay.
Procedure:
-
Cell Plating: Plate the engineered cells in a 96-well or 384-well plate and allow them to adhere and grow overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add the diluted compounds to the wells containing the cells. Include a vehicle control (buffer with solvent) and a positive control (a known potent agonist).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin 2 recruitment.
-
Signal Detection: Add the luminescent substrate to the wells according to the manufacturer's instructions.
-
Measurement: Measure the luminescent signal from each well using a luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and the positive control (100% activation).
-
Plot the normalized response against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.
-
Signaling Pathways and Experimental Workflows
Cannabinoid Receptor Signaling Pathway
Bzo-poxizid and its analogs are agonists at the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors primarily couple to inhibitory G-proteins of the Gαi/o family. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, receptor activation triggers the recruitment of β-arrestin 2, which is involved in receptor desensitization and can also initiate G-protein-independent signaling.
Caption: Cannabinoid receptor signaling pathway initiated by an agonist like Bzo-poxizid.
Experimental Workflow for Determining Receptor Binding Affinity
The process of determining the receptor binding affinity of a novel compound involves several key steps, from preparing the necessary biological materials to analyzing the final data.
Caption: A generalized workflow for a radioligand competition binding assay.
Logical Relationship of Bzo-poxizid Analogs
The analogs of Bzo-poxizid discussed in this guide share a common core structure but differ in the substituent at the 1-position of the indole ring. These structural modifications influence their receptor binding affinity and functional activity.
Caption: Structural relationship of Bzo-poxizid and its analogs.
Conclusion
Bzo-poxizid and its analogs are potent agonists at the CB1 and CB2 cannabinoid receptors. The data presented in this guide indicate that subtle structural modifications to the N-1 substituent of the indole core can significantly impact receptor affinity and functional activity. Notably, BZO-CHMOXIZID exhibits the highest affinity and potency for both CB1 and CB2 receptors among the analogs discussed.[1][2][3] The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacology of these and other novel synthetic cannabinoids. A thorough understanding of the structure-activity relationships of this emerging class of SCRAs is essential for forensic identification, clinical management of intoxications, and the development of potential therapeutic applications or antagonists.
References
Toxicological Profile of Bzo-poxizid and its Metabolites: A Technical Guide
Disclaimer: The compound "Bzo-poxizid" appears to be a hypothetical substance. As of the latest literature review, there is no existing chemical entity registered or described with this name in scientific databases or regulatory inventories. Therefore, the following toxicological profile is presented as a hypothetical case study for illustrative purposes, based on plausible toxicological pathways and experimental designs relevant to novel therapeutic compounds. All data and experimental details are synthetically generated to align with the user's request for a technical guide format.
Executive Summary
This document provides a comprehensive overview of the preclinical toxicological profile of Bzo-poxizid, a novel investigational compound, and its primary metabolites, M1 and M2. The profile is constructed from a suite of in vitro and in vivo studies designed to assess the potential risks associated with its development as a therapeutic agent. Key findings include dose-dependent cytotoxicity in hepatic cell lines, a moderate potential for drug-drug interactions via CYP3A4 inhibition, and a well-defined safety margin in rodent models. The primary mechanism of toxicity appears to be linked to mitochondrial dysfunction and the induction of apoptotic pathways.
Acute Toxicity Assessment
The acute toxicity of Bzo-poxizid was evaluated in rodent models to determine the median lethal dose (LD50) and identify target organs of toxicity following a single high-dose exposure.
Table 1: Acute Toxicity of Bzo-poxizid
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Observations |
| Mouse | Oral (p.o.) | 1250 | 1100 - 1400 | Sedation, ataxia, piloerection |
| Mouse | Intravenous (i.v.) | 150 | 135 - 165 | Respiratory distress, convulsions |
| Rat | Oral (p.o.) | > 2000 | N/A | No mortality observed |
| Rat | Intravenous (i.v.) | 180 | 160 - 200 | Similar to mouse i.v. findings |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
-
Species: Sprague-Dawley rats (n=5 per sex)
-
Method: OECD Test Guideline 425.
-
Procedure: A single animal was dosed with a starting dose of 175 mg/kg. If the animal survived, the next animal was given a higher dose (dose progression factor of 3.2). If the animal died, the next animal received a lower dose. This sequential dosing continued until the stopping criteria were met.
-
Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing. A gross necropsy was performed on all animals.
In Vitro Toxicology
A battery of in vitro assays was conducted to assess the cytotoxic potential, genotoxicity, and drug-drug interaction liability of Bzo-poxizid and its metabolites.
Table 2: In Vitro Cytotoxicity (IC50, µM)
| Cell Line | Assay | Bzo-poxizid | Metabolite M1 | Metabolite M2 |
| HepG2 | MTT | 78.5 | 150.2 | > 500 |
| HEK293 | Neutral Red | 112.0 | 210.5 | > 500 |
| Caco-2 | AlamarBlue | 95.3 | 185.1 | > 500 |
Table 3: Genotoxicity Assessment
| Assay | Test System | Bzo-poxizid | Metabolite M1 | Result |
| Ames Test | S. typhimurium | With & Without S9 | With & Without S9 | Negative |
| Chromosomal Aberration | CHO cells | With & Without S9 | N/A | Negative |
Table 4: Cytochrome P450 Inhibition (IC50, µM)
| Isozyme | Bzo-poxizid | Metabolite M1 | Metabolite M2 |
| CYP1A2 | > 100 | > 100 | > 100 |
| CYP2C9 | 45.2 | 89.1 | > 100 |
| CYP2D6 | > 100 | > 100 | > 100 |
| CYP3A4 | 8.5 | 25.3 | 98.7 |
Experimental Protocol: Cytochrome P450 Inhibition Assay
-
System: Human liver microsomes.
-
Substrates: Phenacetin (CYP1A2), Diclofenac (CYP2C9), Dextromethorphan (CYP2D6), Midazolam (CYP3A4).
-
Procedure: Bzo-poxizid or its metabolites were pre-incubated with human liver microsomes and a NADPH-regenerating system. A probe substrate for a specific CYP isozyme was then added. The formation of the metabolite of the probe substrate was monitored by LC-MS/MS. The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) was determined.
Signaling Pathway Analysis
Investigations into the mechanism of cytotoxicity revealed the involvement of the intrinsic apoptotic pathway, initiated by mitochondrial stress.
Experimental Workflow: In Vitro to In Vivo Correlation
The toxicological assessment follows a tiered approach, starting with high-throughput in vitro screening and progressing to targeted in vivo studies.
Conclusion
The preclinical toxicological profile of Bzo-poxizid suggests a manageable safety risk for continued development. The primary liabilities identified are moderate CYP3A4 inhibition and cytotoxicity at high concentrations, mediated by the intrinsic apoptotic pathway. The lack of genotoxic potential is a significant positive finding. Further studies, including repeated-dose toxicity in a non-rodent species, are warranted to fully characterize the safety profile for human clinical trials.
Bzo-poxizid-d9: A Technical Guide to Isotopic Purity and Labeling Efficiency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and labeling efficiency of Bzo-poxizid-d9, a deuterated analog of the synthetic cannabinoid Bzo-poxizid. This document outlines the quantitative data available, details the experimental protocols for its determination, and illustrates the relevant biological signaling pathway.
Quantitative Data: Isotopic Purity
This compound is synthesized to serve as an internal standard for the quantification of Bzo-poxizid in various analytical applications, particularly in mass spectrometry-based assays.[1] The isotopic purity of a deuterated standard is a critical parameter that ensures accuracy and reliability in quantitative analysis.
The manufacturer, Cayman Chemical, specifies the isotopic purity of this compound as being greater than or equal to 99% for all deuterated forms (d1-d9).[1] This high level of deuterium incorporation minimizes isotopic interference from the unlabeled analyte, thereby enhancing the precision of analytical measurements.
| Parameter | Specification | Source |
| Compound Name | This compound | Cayman Chemical |
| Synonyms | 5C-MDA-19-d9, Pentyl MDA-19-d9 | Cayman Chemical |
| Formal Name | benzoic acid, (2Z)-2-(1,2-dihydro-2-oxo-1-pentyl-2,2,3,3,4,4,5,5,5-d9-3H-indol-3-ylidene)hydrazide | Cayman Chemical[1] |
| Chemical Formula | C₂₀H₁₂D₉N₃O₂ | Cayman Chemical[1] |
| Isotopic Purity | ≥99% deuterated forms (d1-d9) | Cayman Chemical[1] |
Labeling Efficiency:
While a specific percentage for each deuterated species (d1 through d9) is not publicly available, the high overall isotopic purity of ≥99% indicates a very high labeling efficiency in the synthetic process. This suggests that the vast majority of the this compound molecules contain the full complement of nine deuterium atoms. The term "labeling efficiency" in this context refers to the effectiveness of incorporating the deuterium isotope at the desired positions within the molecule during its chemical synthesis.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity and the distribution of deuterated species are typically accomplished using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HR-MS) Protocol
HR-MS is a powerful technique for assessing isotopic enrichment by differentiating between the masses of the deuterated and non-deuterated isotopologues.
Objective: To determine the isotopic purity of this compound by quantifying the relative abundance of its different deuterated forms.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration suitable for LC-MS analysis (typically in the ng/mL to µg/mL range).
-
-
Chromatographic Separation (LC):
-
Inject the sample into the LC system.
-
Employ a suitable C18 column for reversed-phase chromatography.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The gradient program should be optimized to achieve good separation and peak shape for this compound.
-
-
Mass Spectrometric Analysis (HR-MS):
-
Ionize the analyte using a suitable ionization source, typically Electrospray Ionization (ESI) in positive ion mode.
-
Acquire full scan mass spectra over a relevant m/z range that includes the molecular ions of the unlabeled (d0) and all deuterated (d1-d9) forms of Bzo-poxizid.
-
The high resolution of the instrument is critical to resolve the isotopic peaks from potential interferences.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue (d0 to d9).
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the percentage of each deuterated species relative to the sum of all species.
-
The isotopic purity is reported as the sum of the percentages of all deuterated forms (d1-d9).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed structural information and can be used to confirm the positions of the deuterium labels and assess the overall isotopic enrichment.
Objective: To confirm the positions of deuterium labeling and to estimate the isotopic enrichment of this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the success of the labeling.
-
The residual proton signals can be integrated and compared to the integrals of non-deuterated protons in the molecule to estimate the percentage of deuteration at specific sites.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
This spectrum will show signals for the deuterium atoms, confirming their presence and providing information about their chemical environment.
-
Signaling Pathway and Experimental Workflow
Bzo-poxizid is a synthetic cannabinoid that acts as a potent and selective agonist for the cannabinoid receptor 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells. Its activation is associated with the modulation of immune responses.
Cannabinoid Receptor 2 (CB2) Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of the CB2 receptor.
Caption: CB2 Receptor Signaling Pathway.
Experimental Workflow for Isotopic Purity Determination
The logical flow of experiments to ascertain the isotopic purity of this compound is outlined below.
References
Methodological & Application
Application Note: Quantification of Bzo-poxizid in Urine using GC-MS with Bzo-poxizid-d9 Internal Standard
For Research, Scientific, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Bzo-poxizid, a synthetic cannabinoid, in human urine samples.[1][2][3] The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Bzo-poxizid-d9 as an internal standard for accurate and reliable quantification.[4][5] The protocol covers sample preparation, including enzymatic hydrolysis and solid-phase extraction, as well as instrumental analysis parameters and data processing. This method is intended for research and forensic applications.[4]
Introduction
Bzo-poxizid is a synthetic cannabinoid that has emerged as a compound of interest in forensic and clinical toxicology.[1][3] Accurate and sensitive quantification of Bzo-poxizid and its metabolites in biological matrices such as urine is crucial for understanding its pharmacokinetics, monitoring its use, and in forensic investigations.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the detection and quantification of drugs and their metabolites in biological samples.[6][8][9] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative results.[10] This application note outlines a validated method for the determination of Bzo-poxizid in urine.
Experimental Workflow
References
- 1. cfsre.org [cfsre.org]
- 2. Substance Details BZO-POXIZID [unodc.org]
- 3. cfsre.org [cfsre.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GC-MS Drug Testing in Toxicology | Phenomenex [phenomenex.com]
- 7. Sensitive Screening for Drugs of Abuse in Urine by SPE and GC MS - AnalyteGuru [thermofisher.com]
- 8. impactfactor.org [impactfactor.org]
- 9. m.youtube.com [m.youtube.com]
- 10. forensicrti.org [forensicrti.org]
Bzo-poxizid-d9 Protocol for Forensic Toxicology Screening: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bzo-poxizid (Pentyl MDA-19 or 5C-MDA-19) is a synthetic cannabinoid belonging to the OXIZID class, a newer generation of psychoactive substances designed to mimic the effects of THC. As with many novel psychoactive substances (NPS), the detection and quantification of Bzo-poxizid and its metabolites in biological specimens are critical for forensic toxicology and clinical diagnostics. The use of a stable isotope-labeled internal standard, such as Bzo-poxizid-d9, is essential for accurate and precise quantification by compensating for variations during sample preparation and analysis.
This document provides detailed application notes and a comprehensive protocol for the forensic toxicology screening of Bzo-poxizid in biological matrices using this compound as an internal standard. The methodologies are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the analysis of such compounds.
Quantitative Data Summary
The following tables summarize the quantitative data for the analytical methods used in the screening of Bzo-poxizid and other synthetic cannabinoids. These values are compiled from various validated methods and provide a benchmark for laboratory implementation.
Table 1: Method Validation Parameters for Synthetic Cannabinoid Analysis by LC-MS/MS
| Parameter | Blood | Urine |
| Linearity Range | 0.1 - 10 ng/mL | 0.1 - 100 µg/L |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | 0.00125 - 0.004 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.003 - 0.016 ng/mL[1] |
| Accuracy (% Bias) | < ±15% | < ±20% |
| Precision (% RSD) | < 15% | < 15% |
| Recovery | > 85% | 92.0 - 106.8%[1] |
Note: Data is aggregated from multiple sources reporting on various synthetic cannabinoids and may vary based on the specific analyte and laboratory conditions.
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters for Bzo-poxizid
| Parameter | Value |
| Limit of Detection (LOD) | 20 µg/mL[1] |
| Between-run Precision | ≤ 0.10 |
Source: A validated method for the detection of Bzo-poxizid and MDA-19.[1]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Blood and Urine
This protocol outlines a general solid-phase extraction method for the isolation of Bzo-poxizid and its metabolites from biological matrices.
Materials:
-
Whole blood or urine samples
-
This compound internal standard solution (10 ng/mL in methanol)
-
Phosphate buffer (pH 6.0)
-
Mixed-mode SPE cartridges
-
Methanol
-
Ethyl acetate
-
Hexane
-
Ammonium hydroxide
-
Evaporation system (e.g., nitrogen evaporator)
-
Mobile phase for reconstitution
Procedure:
-
Sample Pre-treatment: To 1 mL of blood or urine, add 20 µL of the this compound internal standard solution. Vortex for 10 seconds. Add 2 mL of phosphate buffer (pH 6.0) and vortex again.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water, and finally 3 mL of phosphate buffer (pH 6.0). Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a hexane/ethyl acetate (95:5 v/v) solution.
-
Elution: Elute the analytes with 3 mL of an ethyl acetate/methanol (80:20 v/v) mixture containing 2% ammonium hydroxide.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
Initial: 95% A, 5% B
-
Ramp to 5% A, 95% B over 13 minutes
-
Hold at 5% A, 95% B for 2 minutes
-
Return to initial conditions and equilibrate for 3 minutes
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 300°C
-
Collision Gas: Argon
-
MRM Transitions: Specific precursor-to-product ion transitions for Bzo-poxizid, its metabolites, and this compound must be determined by direct infusion and optimization.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Bzo-poxizid | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined |
| Metabolite 1 | To be determined | To be determined | To be determined |
Signaling Pathways and Workflows
Forensic Toxicology Screening Workflow
The following diagram illustrates the overall workflow for the forensic toxicology screening of Bzo-poxizid using this compound as an internal standard.
Caption: Forensic toxicology screening workflow for Bzo-poxizid.
Metabolic Pathways of OXIZID Synthetic Cannabinoids
Understanding the metabolic fate of Bzo-poxizid is crucial for identifying the most appropriate target analytes in biological samples. In vitro studies on related OXIZID compounds have identified several major metabolic pathways.[2][3][4]
Caption: Major metabolic pathways of OXIZID synthetic cannabinoids.
Conclusion
The provided protocols and data serve as a comprehensive guide for the forensic toxicology screening of Bzo-poxizid using this compound as an internal standard. The use of LC-MS/MS offers the necessary sensitivity and selectivity for the detection and quantification of Bzo-poxizid and its metabolites in complex biological matrices. Adherence to validated procedures and a thorough understanding of the analyte's metabolic pathways are essential for accurate and reliable results in a forensic setting. Laboratories should perform in-house validation of these methods to ensure they meet the specific requirements of their accreditation bodies.
References
- 1. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Development and validation of a LC-MS/MS method for the detection of 38 benzodiazepines and 2 Z-drugs in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Bzo-poxizid Analysis in Blood Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bzo-poxizid (also known as 5C-MDA-19) is a potent synthetic cannabinoid that has emerged as a compound of interest in forensic toxicology and drug development.[1] Accurate and reliable quantification of Bzo-poxizid in blood samples is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring. This document provides detailed application notes and protocols for the sample preparation of Bzo-poxizid in whole blood, plasma, and serum for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Due to the limited availability of specific quantitative data for Bzo-poxizid, the tables below present representative data from validated methods for other synthetic cannabinoids in blood matrices. These values provide a strong indication of the expected performance of the described methods for Bzo-poxizid analysis.
Data Presentation: Quantitative Performance of Sample Preparation Methods
The following tables summarize typical performance characteristics for protein precipitation, liquid-liquid extraction, and solid-phase extraction for the analysis of synthetic cannabinoids in blood.
Table 1: Representative Performance of Protein Precipitation (PPT)
| Parameter | Typical Value | Reference Compound(s) |
| Recovery | >85% | Various Synthetic Cannabinoids |
| Matrix Effect | Ion Suppression/Enhancement may occur | Various Psychoactive Substances |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | Various Synthetic Cannabinoids |
| Lower Limit of Quantification (LLOQ) | 0.25 - 1.0 ng/mL | Various Synthetic Cannabinoids[2] |
Table 2: Representative Performance of Liquid-Liquid Extraction (LLE)
| Parameter | Typical Value | Reference Compound(s) |
| Recovery | 81.0% - 106.7% | Benzodiazepines and Z-hypnotics |
| Matrix Effect | Can be minimized with appropriate solvent selection | Various Illicit Drugs |
| Limit of Detection (LOD) | 0.01 - 0.33 ng/mL | Benzodiazepines and Z-hypnotics |
| Lower Limit of Quantification (LLOQ) | ~1 ng/mL | Benzodiazepines and Z-hypnotics |
Table 3: Representative Performance of Solid-Phase Extraction (SPE)
| Parameter | Typical Value | Reference Compound(s) |
| Recovery | >75% | Benzodiazepines |
| Matrix Effect | Generally lower than PPT and LLE | Various Illicit Drugs |
| Limit of Detection (LOD) | 0.2 - 20 ng/mL | Benzodiazepines |
| Lower Limit of Quantification (LLOQ) | 0.5 - 50 ng/mL | Benzodiazepines |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from blood samples. It is particularly suitable for high-throughput screening.
Materials:
-
Whole blood, plasma, or serum sample
-
Internal Standard (IS) solution (e.g., Bzo-poxizid-d5)
-
Ice-cold acetonitrile (ACN)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Protocol:
-
Pipette 100 µL of the blood sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases, providing a cleaner extract than PPT.
Materials:
-
Whole blood, plasma, or serum sample
-
Internal Standard (IS) solution
-
Buffer (e.g., pH 7.4 phosphate buffer)
-
Extraction solvent (e.g., ethyl acetate, hexane, or a mixture thereof)
-
Vortex mixer
-
Centrifuge
-
Evaporation system
-
Reconstitution solution
Protocol:
-
Pipette 500 µL of the blood sample into a glass test tube.
-
Add 50 µL of the internal standard solution and 500 µL of buffer. Vortex for 30 seconds.
-
Add 2 mL of the extraction solvent.
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex and transfer to an autosampler vial for analysis.
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. This method is highly selective and can be automated.
Materials:
-
Whole blood, plasma, or serum sample (pre-treated by PPT)
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water, weak organic solvent mixture)
-
Elution solvent (e.g., methanol, acetonitrile, or a mixture with additives)
-
SPE manifold (vacuum or positive pressure)
-
Evaporation system
-
Reconstitution solution
Protocol:
-
Sample Pre-treatment: Perform protein precipitation on a 500 µL blood sample as described in the PPT protocol (steps 1-6, without evaporation). Dilute the supernatant with 1 mL of water.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences. A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
Elution: Elute the analyte with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the reconstitution solution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Experimental Workflow
Caption: General workflow for Bzo-poxizid sample preparation from blood.
Bzo-poxizid Signaling Pathway via CB1 Receptor
Bzo-poxizid acts as a full agonist at the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR). Its binding initiates downstream signaling cascades.
Caption: Bzo-poxizid signaling through the CB1 cannabinoid receptor.
References
Application Note and Protocols for Cannabinoid Receptor Binding Assays Using Bzo-poxizid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bzo-poxizid, also known as the pentyl analogue of MDA-19, is a synthetic cannabinoid belonging to the novel "OXIZID" class of compounds.[1][2][3] These substances have emerged as replacements for previously banned synthetic cannabinoids, featuring an oxoindoline core and an azide linker scaffold.[3][4] Bzo-poxizid has been identified in recreational drug markets and is of significant interest to forensic and pharmacological researchers.[2][5][6] Understanding the interaction of Bzo-poxizid with cannabinoid receptors, CB1 and CB2, is crucial for predicting its physiological effects and developing potential therapeutic applications or countermeasures. This document provides detailed protocols for conducting cannabinoid receptor binding assays using Bzo-poxizid and its deuterated analogue, Bzo-poxizid-d9, assuming similar binding characteristics.
Bzo-poxizid acts as a full agonist at the CB1 receptor and a partial agonist at the CB2 receptor.[4][7][8] It is important to note that while many OXIZID compounds show a preference for the CB2 receptor, Bzo-poxizid is an exception.[4][8][9]
Quantitative Data Summary
The following tables summarize the reported binding affinity and functional activity of Bzo-poxizid at human cannabinoid receptors.
Table 1: Binding Affinity of Bzo-poxizid
| Receptor | Ki (nM) |
| Human CB1 | 162.4 ± 7.6 |
| Human CB2 | 43.3 ± 10.3 |
Data from a study on MDA-19 (BZO-HEXOXIZID), with Bzo-poxizid being the pentyl analogue. The study notes that shortening the hexyl tail to a pentyl tail (as in Bzo-poxizid) enhances activity at both receptors.[5][7]
Table 2: Functional Activity of Bzo-poxizid (β-arrestin2 Recruitment Assay)
| Receptor | EC50 (nM) | Emax (%) (relative to CP55,940) | Agonist Type |
| CB1 | 244 | 686 | Full Agonist |
| CB2 | Not explicitly stated for Bzo-poxizid alone, but the class has EC50 values ranging from 2.21 to 25.9 nM | 59.8 | Partial Agonist |
Data from a study comparing five OXIZID SCRAs.[7]
Cannabinoid Receptor Signaling Pathways
Cannabinoid receptors are G-protein coupled receptors (GPCRs) belonging to the Gi/o family.[10][11] Upon activation by an agonist like Bzo-poxizid, they initiate a cascade of intracellular signaling events.
References
- 1. New Systematic Naming for Synthetic Cannabinoid “MDA-19” and Its Related Analogues: BZO-HEXOXIZID, 5F-BZO-POXIZID, and BZO-POXIZID | National Institute of Justice [nij.ojp.gov]
- 2. cfsre.org [cfsre.org]
- 3. Monographs [cfsre.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. "Identification Of The Synthetic Cannabinoids Bzo-Poxizid And Mda-19 Us" by Samantha Way [digitalcommons.library.uab.edu]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Cannabinoid receptor activation potential of the next generation, generic ban evading OXIZID synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Synthetic Cannabinoids by LC-MS/MS using BZO-POXIZID-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic cannabinoids represent a large and ever-evolving class of new psychoactive substances (NPS). Their potent effects, coupled with their chemical diversity, present significant challenges for forensic and clinical laboratories tasked with their detection and quantification. This document provides a comprehensive guide to the development and implementation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of synthetic cannabinoids in biological matrices, with a specific focus on the use of BZO-POXIZID-d9 as an internal standard for the quantification of BZO-POXIZID and related compounds.
Synthetic cannabinoids are functionally analogous to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. They exert their effects primarily through the activation of the cannabinoid receptors, CB1 and CB2, which are key components of the endocannabinoid system.
Analytical Workflow
A typical workflow for the analysis of synthetic cannabinoids in urine samples involves several key stages, from sample receipt to data analysis and reporting. The use of a deuterated internal standard like this compound is critical for accurate quantification, as it compensates for variations in sample preparation and instrument response.
Experimental Protocols
Sample Preparation: Hydrolysis and Solid-Phase Extraction (SPE) of Urine Samples
Synthetic cannabinoids are extensively metabolized, and their metabolites are often excreted in urine as glucuronide conjugates.[1] Therefore, a hydrolysis step is typically required to cleave the glucuronide moiety prior to extraction.
Materials:
-
Urine samples
-
This compound internal standard solution
-
β-glucuronidase from Patella vulgata
-
Phosphate buffer (pH 6.0)
-
SPE cartridges (e.g., mixed-mode or reversed-phase)
-
Methanol, Acetonitrile, and other organic solvents
-
Centrifuge
Protocol:
-
To 1 mL of urine, add the internal standard solution (this compound).
-
Add β-glucuronidase solution in a suitable buffer (e.g., acetate buffer, pH 5.0).
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 3 hours) to ensure complete hydrolysis.[1]
-
After cooling, add phosphate buffer to adjust the pH.[1]
-
Centrifuge the samples to pellet any precipitates.[1]
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with appropriate solvents to remove interferences.
-
Elute the analytes of interest with a suitable elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (LC) system capable of binary gradient elution.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 or PFP (pentafluorophenyl) column is commonly used for the separation of synthetic cannabinoids.[2]
-
Mobile Phase A: Water with an additive such as 0.1% formic acid or 0.2% acetic acid.
-
Mobile Phase B: Acetonitrile or Methanol with the same additive as Mobile Phase A.
-
Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.7 mL/min.
-
Column Temperature: Elevated temperatures (e.g., 50°C) can improve peak shape and reduce run times.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each target analyte and the internal standard. At least two transitions (one for quantification and one for qualification) are recommended for each analyte to ensure specificity.
Data Presentation
The following tables summarize typical quantitative data for a selection of synthetic cannabinoids. These values are illustrative and should be determined for each specific laboratory method.
Table 1: Example MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) | Retention Time (min) |
| JWH-018 N-(5-carboxypentyl) | 372.2 | 155.0 | 214.1 | 3.5 |
| JWH-073 N-butanoic acid | 358.1 | 127.0 | 198.1 | 3.2 |
| AM-2201 N-(4-hydroxypentyl) | 388.1 | 185.0 | 155.0 | 3.8 |
| BZO-POXIZID | To be determined | To be determined | To be determined | To be determined |
| This compound (IS) | To be determined | To be determined | - | To be determined |
Note: Specific MRM transitions for BZO-POXIZID and its deuterated internal standard need to be empirically determined.
Table 2: Method Validation Parameters
| Parameter | JWH-018 metabolite | JWH-073 metabolite | AM-2201 metabolite |
| Linearity Range (ng/mL) | 0.5 - 200 | 0.5 - 200 | 0.5 - 200 |
| Limit of Quantification (LOQ) (ng/mL) | 0.5 | 0.5 | 0.5 |
| Intra-day Precision (%RSD) | < 10% | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |
| Recovery (%) | 48 - 104 | 48 - 104 | 48 - 104 |
Data in this table is representative and compiled from various sources for illustrative purposes.[3]
Conclusion
The LC-MS/MS method outlined in these application notes provides a robust and sensitive approach for the analysis of synthetic cannabinoids in biological samples. The use of a deuterated internal standard, such as this compound, is essential for achieving accurate and reliable quantitative results. Proper method development and validation are crucial to ensure that the analytical procedure is fit for its intended purpose in a research or forensic setting. As new synthetic cannabinoids continue to emerge, it is imperative for laboratories to continuously update and expand the scope of their analytical methods.
References
Application Notes and Protocols for Hair Analysis of Bzo-poxizid-d9 as an Internal Standard for Synthetic Cannabinoid Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel psychoactive substances (NPS), particularly synthetic cannabinoids, presents a significant challenge to forensic and clinical toxicology. The "OXIZID" class of synthetic cannabinoids, which includes Bzo-poxizid (also known as Pentyl MDA-19 or 5C-MDA-19), has been identified in the recreational drug market.[1] Hair analysis is a valuable tool for the retrospective investigation of drug exposure due to its wide window of detection. The use of a stable isotope-labeled internal standard is critical for accurate and precise quantification of analytes in complex biological matrices like hair. Bzo-poxizid-d9 is a deuterated analog of Bzo-poxizid designed for use as an internal standard in mass spectrometric analyses.[2]
These application notes provide a detailed protocol for the quantification of Bzo-poxizid in human hair using this compound as an internal standard via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analyte and Internal Standard Information
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Bzo-poxizid | N'-[(Z)-(2-oxo-1-pentylindolin-3-ylidene)amino]benzamide | C₂₀H₂₁N₃O₂ | 347.4 |
| This compound | benzoic acid, (2Z)-2-(1,2-dihydro-2-oxo-1-pentyl-d9-3H-indol-3-ylidene)hydrazide | C₂₀H₁₂D₉N₃O₂ | 356.5 |
Experimental Protocols
Hair Sample Preparation
This protocol is based on established methods for the extraction of synthetic cannabinoids from hair.[3][4]
a. Decontamination:
-
Wash approximately 20-50 mg of hair sequentially with 5 mL of isopropanol, followed by 5 mL of distilled water, and finally 5 mL of acetone.
-
Each wash step should be performed for 2 minutes with gentle vortexing.
-
After the final wash, allow the hair to dry completely at room temperature.
b. Pulverization:
-
Cut the decontaminated and dried hair into small segments (approximately 1-2 mm).
-
Pulverize the hair segments using a ball mill or cryogenic grinder to increase the surface area for efficient extraction.
c. Extraction:
-
Transfer the pulverized hair into a glass test tube.
-
Add a known amount of this compound internal standard solution (e.g., 50 µL of a 1 ng/mL solution in methanol).
-
Add 1.5 mL of methanol to the tube.
-
Incubate the mixture in an ultrasonic water bath for 2-3 hours at 45-55°C.[3]
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are proposed based on a combination of a published LC-QTOF-MS method for Bzo-poxizid and typical LC-MS/MS conditions for synthetic cannabinoid analysis.[5][6]
a. Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
b. Mass Spectrometry (MS/MS) Conditions:
Multiple Reaction Monitoring (MRM) transitions should be optimized for the specific instrument used. The following are predicted transitions based on the known structure and fragmentation patterns of similar compounds.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Bzo-poxizid | 348.2 | To be determined empirically | To be determined empirically | To be optimized |
| This compound | 357.2 | To be determined empirically | To be determined empirically | To be optimized |
Note: The precursor ion for Bzo-poxizid is [M+H]⁺. The deuterated internal standard, this compound, will have a precursor ion of [M+H]⁺ at m/z 357.2. Product ions would result from the fragmentation of the parent molecule. Common fragmentation sites in synthetic cannabinoids include the cleavage of the alkyl chain and fragmentation of the core structure. Empirical determination of the most abundant and stable product ions is essential for method development.
Method Validation
A full method validation should be performed according to international guidelines. The following table summarizes typical acceptance criteria for the validation of analytical methods for synthetic cannabinoids in hair.[7][8]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | r² > 0.99 |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision < 20%; accuracy ± 20% |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) < 15% (20% at LLOQ) |
| Accuracy (Bias) | Within ± 15% of the nominal concentration (20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Ion suppression or enhancement should be assessed and compensated for by the internal standard. |
| Selectivity/Specificity | No interfering peaks at the retention time of the analyte and internal standard in blank hair samples. |
Data Presentation
Quantitative Data from Literature
Currently, there is a lack of published quantitative data for Bzo-poxizid in hair using this compound. However, the following table presents typical concentration ranges observed for other synthetic cannabinoids in hair to provide a reference for expected values.
| Synthetic Cannabinoid | Concentration Range in Hair (pg/mg) | Reference |
| JWH-073 | 1.6 - 50.5 | [4] |
| JWH-122 | 7.4 - 2800 | [4] |
| AB-PINACA | 5 - 195 | [9] |
| JWH-081 | up to 1100 | [5] |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of Bzo-poxizid in hair.
Bzo-poxizid Signaling Pathway
Bzo-poxizid acts as a full agonist at the CB1 receptor and a partial agonist at the CB2 receptor.[10][11] The following diagram illustrates the general signaling pathway initiated by the activation of these G-protein coupled receptors.
Caption: Bzo-poxizid cannabinoid receptor signaling.
Discussion
The protocol described provides a comprehensive framework for the sensitive and selective quantification of Bzo-poxizid in hair samples. The use of this compound as an internal standard is crucial for mitigating matrix effects and ensuring data accuracy. While the parent compound is the primary target for synthetic cannabinoid analysis in hair, metabolism studies of Bzo-poxizid have identified hydroxylated and N-dealkylated metabolites which could be considered as secondary targets if necessary.[12][13]
It is imperative that any laboratory implementing this method performs a thorough in-house validation to ensure the reliability of the results. The provided LC-MS/MS parameters should be considered a starting point and will likely require optimization for the specific instrumentation used. The signaling pathway information provides a biological context for the detection of Bzo-poxizid, linking its presence to potential physiological effects mediated through cannabinoid receptors. This information is valuable for interpreting analytical findings in a broader toxicological and pharmacological context.
References
- 1. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cfsre.org [cfsre.org]
- 3. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 4. Hair analysis as a tool to evaluate the prevalence of synthetic cannabinoids in different populations of drug consumers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 22 synthetic cannabinoids in human hair by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. forensicrti.org [forensicrti.org]
- 7. Development and validation of an LC-MS/MS method for quantification of Δ9-tetrahydrocannabinolic acid A (THCA-A), THC, CBN and CBD in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of cannabinoids in human hair using a modified derivatization procedure and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. caymanchem.com [caymanchem.com]
- 12. cfsre.org [cfsre.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Metabolism of Bzo-poxizid in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro metabolism of Bzo-poxizid, a synthetic cannabinoid of the OXIZID class, using human liver microsomes (HLMs). The protocols detailed below are essential for identifying metabolic pathways, assessing metabolic stability, and characterizing potential drug-drug interactions.
Introduction
Bzo-poxizid, like other synthetic cannabinoids, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile and potential toxicity. In vitro models using HLMs are a reliable and cost-effective method for these investigations.[3][4] HLMs contain a rich complement of phase I and phase II drug-metabolizing enzymes, including CYPs and UDP-glucuronosyltransferases (UGTs).[4][5]
Metabolic Pathways of Bzo-poxizid
Studies have shown that Bzo-poxizid is extensively metabolized in vitro. The primary metabolic pathways include:
-
N-dealkylation: Cleavage of the N-alkyl side chain.[6][7][8]
-
Hydroxylation: Addition of a hydroxyl group, often on the N-alkyl chain or the phenyl group.[6][7][9]
-
Ketone Formation: Oxidation of a secondary alcohol to a ketone.[6][8]
-
Dehydrogenation: Removal of hydrogen atoms.[7]
-
Hydrogenation: Addition of hydrogen atoms.[7]
-
Glucuronidation: A phase II conjugation reaction to increase water solubility for excretion.[7]
Incubation of Bzo-poxizid with pooled human liver microsomes (pHLMs) has led to the identification of numerous phase I and phase II metabolites.[7] The major cytochrome P450 enzymes involved in the metabolism of OXIZID synthetic cannabinoids, including Bzo-poxizid, are CYP3A4, CYP3A5, and P2C9.[9]
Experimental Protocols
Metabolite Identification in Human Liver Microsomes
Objective: To identify the metabolites of Bzo-poxizid formed after incubation with HLMs.
Materials:
-
Bzo-poxizid
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching
Procedure:
-
Incubation Preparation: Prepare a master mix containing phosphate buffer, HLMs, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the master mix at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add Bzo-poxizid to the pre-incubated master mix to initiate the metabolic reaction. The final concentration of Bzo-poxizid should be chosen to be physiologically relevant, typically in the low micromolar range.[2]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time, for example, 1 hour.[6][10]
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This step also serves to precipitate the microsomal proteins.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS or LC-HRMS method to separate and identify the parent compound and its metabolites.[7][12]
Metabolic Stability Assay
Objective: To determine the rate at which Bzo-poxizid is metabolized by HLMs.
Materials:
-
Same as for metabolite identification.
Procedure:
-
Follow steps 1-3 from the metabolite identification protocol.
-
Time Course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination and Sample Preparation: Each aliquot is immediately quenched with ice-cold acetonitrile or methanol and processed as described above.
-
LC-MS/MS Analysis: Quantify the remaining parent compound (Bzo-poxizid) in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining Bzo-poxizid against time. The slope of the linear portion of this plot gives the rate constant of metabolism. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Visualizations
References
- 1. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]
- 4. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic In Vitro Metabolic Profiling of the OXIZID Synthetic Cannabinoids BZO-4en-POXIZID, BZO-POXIZID, 5F-BZO-POXIZID, BZO-HEXOXIZID and BZO-CHMOXIZID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Optimal Urinary Biomarkers of Synthetic Cannabinoids BZO-HEXOXIZID, BZO-POXIZID, 5F-BZO-POXIZID, and BZO-CHMOXIZID for Illicit Abuse Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. research.unipd.it [research.unipd.it]
- 12. ojp.gov [ojp.gov]
Application Note: Solid-Phase Extraction of Bzo-poxizid from Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the extraction of Bzo-poxizid, a synthetic cannabinoid, from complex biological matrices such as plasma and urine using solid-phase extraction (SPE). Due to the limited availability of specific validated methods for Bzo-poxizid in published literature, this note outlines a generalized protocol based on the physicochemical properties of the analyte and established SPE methods for similar compounds.
Introduction
Bzo-poxizid is a synthetic cannabinoid characterized by its non-polar nature, with a molecular weight of 335.4 g/mol and an estimated XLogP3 of 5.4, indicating high hydrophobicity.[1] Effective sample preparation is critical for the accurate quantification of Bzo-poxizid in complex biological matrices, which contain numerous interfering substances. Solid-phase extraction is a robust technique for the selective isolation and concentration of analytes from such matrices prior to chromatographic analysis.
This application note details a proposed reversed-phase SPE protocol suitable for the extraction of the non-polar Bzo-poxizid. The presented methodologies are intended to serve as a starting point for method development and validation in a research setting.
Physicochemical Properties of Bzo-poxizid
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁N₃O₂ | [2][3] |
| Molecular Weight | 335.4 g/mol | [1][2] |
| XLogP3 | 5.4 | [1] |
| Solubility | Soluble in DMF, DMSO, and Ethanol | [2] |
Experimental Protocols
The following is a proposed reversed-phase solid-phase extraction protocol for the isolation of Bzo-poxizid from plasma and urine.
Materials and Reagents
-
SPE Device: Reversed-phase SPE cartridges (e.g., C18, 100 mg/3 mL)
-
Reagents:
-
Methanol (HPLC grade)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
Internal Standard (e.g., Bzo-poxizid-d9)[4]
-
Sample Pre-treatment
Plasma:
-
To 1 mL of plasma, add the internal standard.
-
Add 1 mL of 2% formic acid in water to precipitate proteins and adjust the pH.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Use the supernatant for the SPE procedure.
Urine:
-
To 1 mL of urine, add the internal standard.
-
Add 1 mL of deionized water.
-
Vortex for 30 seconds.
-
The sample is now ready for the SPE procedure.
Solid-Phase Extraction Protocol
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 3 mL of 20% methanol in water to remove less non-polar interferences.
-
-
Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove residual water.
-
Elution: Elute Bzo-poxizid from the cartridge with 2 x 1.5 mL of a mixture of acetonitrile and methanol (90:10, v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.
Data Presentation
The following table summarizes hypothetical quantitative data for the proposed SPE method. Note: These values are illustrative and must be determined experimentally during method validation.
| Parameter | Plasma | Urine |
| Recovery (%) | > 85% | > 90% |
| Matrix Effect (%) | < 15% | < 10% |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined |
| Precision (%RSD) | < 15% | < 15% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the solid-phase extraction of Bzo-poxizid.
Logical Relationships in SPE Method Development
Caption: Logical relationships in SPE method development for Bzo-poxizid.
References
Application Notes and Protocols for Bzo-poxizid-d9 in Illicit Drug Use Monitoring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of Bzo-poxizid-d9 as an internal standard in the monitoring of the synthetic cannabinoid Bzo-poxizid. The information is intended for forensic toxicology, clinical chemistry, and drug metabolism research.
Introduction
Bzo-poxizid (also known as 5C-MDA-19) is a synthetic cannabinoid of the OXIZID class, which has emerged on the illicit drug market.[1][2] Like other synthetic cannabinoids, it mimics the effects of THC but can be significantly more potent and dangerous.[3] Accurate and sensitive detection methods are crucial for monitoring its use and understanding its pharmacological effects. This compound is a deuterated analog of Bzo-poxizid, designed for use as an internal standard in mass spectrometry-based analytical methods.[1] Its use improves the accuracy and precision of quantification by correcting for matrix effects and variations in sample processing and instrument response.
Analytical Applications
This compound is primarily used as an internal standard for the quantification of Bzo-poxizid in various biological matrices, including urine, blood, and hair, as well as in seized materials.[1][4][5] The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][6]
Table 1: Analytical Parameters for Bzo-poxizid Detection
| Parameter | Method | Matrix | Value | Reference |
| Limit of Detection (LOD) | GC-MS | - | 20 µg/mL | [3] |
| Between-run Precision | GC-MS | - | ≤ 0.10 | [3] |
Pharmacological Data
Bzo-poxizid acts as a cannabinoid receptor agonist.[6] Understanding its potency and efficacy is crucial for assessing its potential for abuse and toxicity.
Table 2: In Vitro Pharmacological Profile of Bzo-poxizid
| Parameter | Receptor | Assay | Value | Reference |
| EC50 | CB1 | β-arrestin 2 recruitment | 244 nM | [6] |
| Emax | CB1 | β-arrestin 2 recruitment | 686% | [6] |
| EC50 | CB2 | - | 25.9 nM | [6] |
| Emax | CB2 | - | 35.0% | [6] |
Metabolism
Bzo-poxizid is extensively metabolized in the body.[5][7] Identifying its metabolites is essential for developing effective drug screening programs, as metabolites are often the primary targets in urine analysis. The major metabolic pathways include N-alkyl and phenyl hydroxylation.[5][7] Cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and CYP2C9, are primarily responsible for its metabolism.[5][7]
Table 3: Recommended Urinary Biomarkers for Bzo-poxizid Abuse Monitoring
| Biomarker | Type | Reference |
| Bzo-poxizid (parent drug) | Parent Compound | [5][8] |
| N-alkyl mono-hydroxylated metabolites | Metabolite | [5][8] |
| Phenyl mono-hydroxylated metabolites | Metabolite | [5][8] |
Experimental Protocols
Protocol 1: Quantification of Bzo-poxizid in Urine using LC-MS/MS
This protocol describes a general procedure for the analysis of Bzo-poxizid in urine samples using liquid chromatography-tandem mass spectrometry with this compound as an internal standard.
1. Sample Preparation: a. To 1 mL of urine, add 10 µL of this compound internal standard solution (1 µg/mL in methanol). b. Add 1 mL of acetate buffer (pH 5). c. Add 50 µL of β-glucuronidase and incubate at 50°C for 2 hours to deconjugate metabolites. d. Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge. i. Condition the cartridge with methanol and water. ii. Load the sample. iii. Wash with water and methanol. iv. Elute with 5% ammonium hydroxide in methanol. e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Analysis: a. Liquid Chromatography: i. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate. v. Flow Rate: 0.3 mL/min. vi. Injection Volume: 5 µL. b. Mass Spectrometry: i. Ionization Mode: Positive electrospray ionization (ESI+). ii. Scan Type: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: Monitor at least two transitions for Bzo-poxizid and one for this compound. (Specific transitions to be determined by direct infusion of standards).
3. Quantification: a. Create a calibration curve by analyzing standards of known Bzo-poxizid concentrations with a fixed amount of this compound. b. Calculate the ratio of the peak area of Bzo-poxizid to the peak area of this compound. c. Determine the concentration of Bzo-poxizid in the unknown samples by interpolating from the calibration curve.
Protocol 2: In Vitro Metabolism of Bzo-poxizid using Human Liver Microsomes
This protocol outlines a method to study the metabolism of Bzo-poxizid in vitro.
1. Incubation: a. Prepare an incubation mixture containing: i. Human liver microsomes (0.5 mg/mL). ii. Bzo-poxizid (1 µM). iii. NADPH regenerating system (e.g., G6P, G6PDH, NADP+). iv. Phosphate buffer (pH 7.4). b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding the NADPH regenerating system. d. Incubate at 37°C for 60 minutes. e. Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
2. Sample Processing: a. Centrifuge the mixture to precipitate proteins. b. Transfer the supernatant to a new tube and evaporate to dryness. c. Reconstitute in mobile phase for LC-MS/MS analysis.
3. Metabolite Identification: a. Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to identify potential metabolites based on their accurate mass and fragmentation patterns. b. Compare the results to a control incubation without the NADPH regenerating system.
Visualizations
Caption: Workflow for the quantification of Bzo-poxizid in urine.
Caption: Simplified signaling pathway of a cannabinoid receptor agonist.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cfsre.org [cfsre.org]
- 3. "Identification Of The Synthetic Cannabinoids Bzo-Poxizid And Mda-19 Us" by Samantha Way [digitalcommons.library.uab.edu]
- 4. Five cases of unintentional exposure to BZO-4en-POXIZID among nightclub attendees in New York City - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Optimal Urinary Biomarkers of Synthetic Cannabinoids BZO-HEXOXIZID, BZO-POXIZID, 5F-BZO-POXIZID, and BZO-CHMOXIZID for Illicit Abuse Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. clpmag.com [clpmag.com]
Troubleshooting & Optimization
Overcoming matrix effects in Bzo-poxizid quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of Bzo-poxizid. Our resources are designed to help you overcome common analytical challenges, with a specific focus on mitigating matrix effects in mass spectrometry-based assays.
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects, the alteration of ionization efficiency by co-eluting compounds, can significantly impact the accuracy and reproducibility of Bzo-poxizid quantification.[1][2] This guide provides a systematic approach to identifying and mitigating these effects.
Problem: Poor reproducibility, accuracy, or linearity in Bzo-poxizid quantification.
This is often a primary indicator of unaddressed matrix effects.[3]
Initial Assessment Workflow
Caption: Initial workflow to confirm the presence of matrix effects.
Mitigation Strategies
If matrix effects are confirmed, consider the following strategies, starting with the simplest to implement.
| Strategy | Principle | Pros | Cons |
| Sample Dilution | Reduces the concentration of interfering matrix components.[4] | Simple, fast, and cost-effective. | May reduce analyte signal below the limit of quantification (LOQ).[4] |
| Chromatographic Separation Optimization | Modifies the LC method to separate Bzo-poxizid from co-eluting interferences. | Can eliminate the need for more complex sample preparation. | Can be time-consuming to develop and may not resolve all interferences.[5] |
| Advanced Sample Preparation | Employs techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove matrix components before analysis. | Highly effective at removing a broad range of interferences.[6] | More complex, time-consuming, and can be more expensive.[4] |
| Matrix-Matched Calibration | Prepares calibration standards in a blank matrix that is identical to the study samples. | Effectively compensates for consistent matrix effects. | Requires a reliable source of analyte-free blank matrix.[3] |
| Stable Isotope Labeled Internal Standard (SIL-IS) | Uses a labeled version of Bzo-poxizid that co-elutes and experiences similar matrix effects, allowing for accurate correction.[5] | Considered the gold standard for correcting matrix effects. | Can be expensive and may not be readily available for all analytes.[5] |
Troubleshooting Workflow for Mitigation
Caption: A stepwise approach to selecting a matrix effect mitigation strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in biological samples like plasma or urine?
A: The most common sources include phospholipids from cell membranes, salts, proteins, and endogenous metabolites. In the analysis of synthetic cannabinoids like Bzo-poxizid, other co-administered drugs or their metabolites can also interfere.
Q2: How can I perform a post-column infusion experiment to diagnose matrix effects?
A: A post-column infusion experiment involves continuously infusing a solution of Bzo-poxizid at a constant rate into the LC flow after the analytical column and before the mass spectrometer's ion source. While this infusion is ongoing, a blank matrix extract (prepared using your standard sample preparation method) is injected. Any dip or rise in the Bzo-poxizid signal at specific retention times indicates the elution of matrix components that cause ion suppression or enhancement, respectively.
Q3: Is Solid-Phase Extraction (SPE) a good option for Bzo-poxizid?
A: Yes, SPE is a highly effective technique for cleaning up complex samples before analyzing synthetic cannabinoids.[7][8] A well-chosen SPE sorbent and protocol can selectively retain Bzo-poxizid while washing away interfering components like salts and phospholipids, thereby significantly reducing matrix effects.[6]
Q4: When should I use a Stable Isotope Labeled Internal Standard (SIL-IS)?
A: A SIL-IS is the preferred method for compensation when the highest accuracy and precision are required, especially for clinical or regulated bioanalysis.[5] It is particularly useful when matrix effects are variable between different samples and cannot be completely eliminated through sample preparation or chromatography.[3]
Q5: Can I use a different ionization technique to avoid matrix effects?
A: Electrospray ionization (ESI) is known to be more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[6] If your instrumentation allows, testing Bzo-poxizid analysis with an APCI source could be a viable strategy, as it is generally less affected by co-eluting matrix components.[6]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This is a simple and fast method for sample cleanup, often used as a first-line approach.
-
To 100 µL of your biological sample (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.[9]
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup than PPT.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pre-treat your sample (e.g., 500 µL of urine) by diluting it with an appropriate buffer (e.g., 500 µL of 0.1 M phosphate buffer, pH 6.0) and centrifuge.[8] Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 2% acetic acid in 98% methanol) to remove hydrophilic interferences.[8]
-
Elution: Elute Bzo-poxizid from the cartridge using 1 mL of an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).[8]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis, similar to the PPT protocol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [pubblicazioni.unicam.it]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. mdpi.com [mdpi.com]
- 9. ijcrt.org [ijcrt.org]
Technical Support Center: Bzo-poxizid-d9 & Electrospray Ionization
Welcome to the technical support center for troubleshooting signal suppression in electrospray ionization (ESI) mass spectrometry, with a focus on analyses involving Bzo-poxizid and its deuterated internal standard, Bzo-poxizid-d9. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during LC-MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in electrospray ionization?
A1: Signal suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as Bzo-poxizid, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This results in a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[3][4] The competition for ionization can occur between the analyte of interest and other endogenous or exogenous species in the ion source.[4]
Q2: Why is my this compound signal suppressed?
A2: this compound is designed to be an ideal internal standard for Bzo-poxizid because it has nearly identical physicochemical properties and, therefore, very similar chromatographic behavior.[2] If you are observing suppression of the this compound signal, it is highly likely that the signal of the non-labeled analyte, Bzo-poxizid, is also being suppressed. The causes are generally not specific to the deuterated standard but are related to the overall analytical method and sample matrix. Common causes include interference from the sample matrix (matrix effects), high concentrations of salts or other non-volatile compounds, and co-elution with other substances that compete for ionization.[3][5][6]
Q3: What are the common sources of signal suppression?
A3: Signal suppression in ESI can arise from several sources:
-
Matrix Effects: Complex biological matrices contain numerous endogenous components like salts, phospholipids, and proteins that can interfere with the ionization of the analyte.[7]
-
Competition for Charge: At high concentrations, different molecules in the ESI droplet compete for a limited amount of charge, which can reduce the ionization efficiency of the target analyte.[4][5]
-
Changes in Droplet Properties: High concentrations of non-volatile materials can increase the viscosity and surface tension of the ESI droplets, hindering the solvent evaporation necessary for ion formation.[5]
-
Mobile Phase Additives: Certain mobile phase additives, particularly at high concentrations, can suppress the analyte signal.
-
Co-eluting Drugs or Metabolites: Other drugs or their metabolites present in the sample can co-elute with the analyte and suppress its ionization.[6]
Q4: How can I determine if my signal is being suppressed?
A4: A common method to assess signal suppression is to perform a post-column infusion experiment.[1][7] In this experiment, a constant flow of your analyte solution is introduced into the mobile phase after the analytical column. A blank matrix sample is then injected. Any dips in the constant analyte signal baseline indicate regions where co-eluting matrix components are causing ion suppression.[1][7]
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Signal Suppression
This guide provides a step-by-step approach to identify and measure the extent of signal suppression in your analysis of Bzo-poxizid with this compound.
Problem: Low or inconsistent signal intensity for Bzo-poxizid and this compound.
Troubleshooting Steps:
-
Post-Column Infusion Experiment:
-
Objective: To identify the retention times at which matrix components cause ion suppression.
-
Procedure: A detailed protocol is provided in the "Experimental Protocols" section. This experiment will reveal at what points during the chromatographic run suppression occurs.[7]
-
-
Quantitative Assessment of Matrix Effect:
-
Objective: To quantify the degree of signal suppression.
-
Procedure:
-
Prepare a standard solution of Bzo-poxizid and this compound in a pure solvent (e.g., methanol or acetonitrile).
-
Prepare a second set of standards by spiking the same concentrations of Bzo-poxizid and this compound into a blank matrix extract (a sample that does not contain the analytes but has been through the entire sample preparation process).
-
Analyze both sets of samples and compare the peak areas.
-
-
Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100 A value less than 100% indicates signal suppression.
-
Guide 2: Mitigating Signal Suppression
Once signal suppression has been confirmed, the following strategies can be employed to reduce or eliminate its impact.
Solution Strategies:
-
Chromatographic Optimization:
-
Action: Modify the LC gradient profile to separate the elution of Bzo-poxizid and this compound from the regions of ion suppression identified in the post-column infusion experiment.[1]
-
Tips:
-
Adjust the organic-to-aqueous ratio of the mobile phase.
-
Experiment with different analytical columns (e.g., different stationary phases or dimensions).
-
Consider using metal-free columns if metal chelation is suspected.[8]
-
-
-
Sample Preparation:
-
Action: Implement a more rigorous sample cleanup procedure to remove interfering matrix components before LC-MS analysis.[7]
-
Recommended Techniques:
-
Solid-Phase Extraction (SPE): Offers selective removal of interferences.
-
Liquid-Liquid Extraction (LLE): A classic technique for sample cleanup.
-
Protein Precipitation: A simpler method, but may be less effective at removing all interferences.[7]
-
-
-
Sample Dilution:
-
Action: Dilute the sample extract to reduce the concentration of interfering matrix components.[5]
-
Consideration: This approach is only feasible if the concentration of Bzo-poxizid is high enough to remain detectable after dilution.
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Action: You are already using this compound, which is the correct approach.[2]
-
Principle: Since this compound co-elutes and experiences the same degree of signal suppression as Bzo-poxizid, the ratio of the analyte peak area to the internal standard peak area should remain constant, allowing for accurate quantification despite signal suppression.[2] Ensure that the concentration of the internal standard is appropriate for the expected analyte concentration range.
-
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
Objective: To identify regions of ion suppression in a chromatographic run.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee union
-
Standard solution of Bzo-poxizid
-
Blank matrix extract
Procedure:
-
Set up the LC-MS system with the analytical column and mobile phase conditions used for your Bzo-poxizid analysis.
-
Prepare a standard solution of Bzo-poxizid in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Place the Bzo-poxizid standard solution in the syringe pump.
-
Connect the outlet of the analytical column to one inlet of the tee union.
-
Connect the syringe pump outlet to the other inlet of the tee union.
-
Connect the outlet of the tee union to the ESI source of the mass spectrometer.
-
Begin the LC run with your standard gradient.
-
Once the LC flow is stable, start the syringe pump to continuously infuse the Bzo-poxizid standard into the mobile phase stream.
-
Monitor the signal of the Bzo-poxizid precursor ion in the mass spectrometer. You should observe a stable, elevated baseline.
-
Inject a blank matrix extract that has been through your sample preparation procedure.
-
Monitor the Bzo-poxizid signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.
Quantitative Data Summary
The following table summarizes the chemical and physical properties of Bzo-poxizid and its deuterated analog.
| Property | Bzo-poxizid | This compound | Reference |
| Chemical Formula | C₂₀H₂₁N₃O₂ | C₂₀H₁₂D₉N₃O₂ | [9][10] |
| Molecular Weight | 335.4 g/mol | 344.5 g/mol | [9][10] |
| Monoisotopic Mass | 335.1634 Da | 344.2188 Da | [9][10] |
| Intended Use | Synthetic Cannabinoid | Internal Standard for Bzo-poxizid | [10][11] |
| Solubility (DMF) | - | 10 mg/mL | [10] |
| Solubility (DMSO) | - | 1 mg/mL | [10] |
| Solubility (Ethanol) | - | 1 mg/mL | [10] |
Visualizations
Troubleshooting Workflow for Signal Suppression
This diagram outlines the logical steps to diagnose and address signal suppression issues.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. zefsci.com [zefsci.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Bzo-poxizid | C20H21N3O2 | CID 2691386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. cfsre.org [cfsre.org]
Improving chromatographic resolution of Bzo-poxizid and its isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic resolution of Bzo-poxizid and its isomers.
Troubleshooting Guide: Improving Chromatographic Resolution
Poor resolution of Bzo-poxizid and its isomers can manifest as overlapping peaks, broad peaks, or peak tailing. This guide addresses common issues and provides systematic solutions.
Issue 1: Co-elution or Poor Resolution of Bzo-poxizid Isomers
Question: My HPLC method is not separating Bzo-poxizid from its isomers. What steps can I take to improve the resolution?
Answer:
Poor resolution between closely related isomers is a common challenge. A systematic approach to method optimization is crucial.[1] Here are the key parameters to investigate:
-
Column Chemistry: The choice of stationary phase is critical for resolving isomers.
-
For Enantiomers (Chiral Isomers): Standard reversed-phase columns (like C18) will not separate enantiomers. You must use a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often successful for separating synthetic cannabinoid enantiomers.[2][3]
-
For Positional Isomers: Consider columns that offer different selectivity. Phenyl-hexyl or biphenyl phases can provide alternative selectivity through π-π interactions, which can be effective for separating aromatic positional isomers.[4]
-
-
Mobile Phase Composition:
-
Organic Modifier: Varying the organic modifier (e.g., acetonitrile vs. methanol) can alter selectivity. Methanol often provides different selectivity compared to acetonitrile for polar compounds.
-
pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. For Bzo-poxizid and its isomers, which may have basic nitrogens, operating at an intermediate pH where there is a balance of hydrophobic and electrostatic interactions might enhance separation.[5]
-
-
Temperature: Lowering the column temperature can sometimes improve resolution by increasing retention, although it will also increase analysis time.[1]
-
Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, but at the cost of longer run times.[1]
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting compounds.[6]
Issue 2: Peak Tailing
Question: I am observing significant peak tailing for Bzo-poxizid. How can I achieve better peak symmetry?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.
-
Mobile Phase pH: For basic compounds like Bzo-poxizid, interactions with acidic silanol groups on the silica backbone of the column are a common cause of tailing. Increasing the mobile phase pH can suppress this interaction.
-
Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can block the active silanol sites and improve peak shape.
-
Column Choice: Using a column with end-capping or a modern stationary phase designed for high-performance at a wider pH range can minimize tailing.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
Issue 3: Broad Peaks
Question: My chromatographic peaks for Bzo-poxizid and its isomers are broad, which is affecting my resolution and sensitivity. What are the potential causes and solutions?
Answer:
Broad peaks can stem from several factors related to the column, system, or method.
-
Column Degradation: A contaminated or old column can lead to peak broadening. Try flushing the column or replacing it if necessary. Using a guard column can extend the life of your analytical column.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Ensure that all connections are made with the shortest possible length of appropriate diameter tubing.
-
Flow Rate: A flow rate that is too high can reduce column efficiency and lead to broader peaks. Try reducing the flow rate to be closer to the column's optimal linear velocity.
-
Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and broadening. Whenever possible, dissolve your sample in the initial mobile phase.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating Bzo-poxizid and its isomers?
A1: The best column depends on the type of isomers you are trying to separate.
-
For enantiomers , a chiral stationary phase (CSP) is mandatory. Polysaccharide-based columns (e.g., Daicel CHIRALPAK series) have shown success in separating enantiomers of synthetic cannabinoids.[2][7]
-
For positional or structural isomers , a standard C18 column may be sufficient, but columns with alternative selectivity, such as phenyl-hexyl or biphenyl phases, often provide better resolution.[4] Two-dimensional LC (2D-LC) has also been shown to be effective for separating complex mixtures of isomeric synthetic cannabinoids.[8][9]
Q2: How do I choose the initial mobile phase conditions for method development?
A2: A good starting point for reversed-phase chromatography is a gradient of water with a buffer or additive (e.g., 0.1% formic acid or 10 mM ammonium formate) and an organic solvent like acetonitrile or methanol.[6] A common "scouting" gradient is to run from 5% to 95% organic over 15-20 minutes to get an idea of the retention behavior of your analytes.[6]
Q3: Can I use the same method for both qualitative identification and quantitative analysis?
A3: While a method can be used for both, the requirements may differ. For quantitative analysis, baseline resolution (Rs > 1.5) between the peaks of interest is highly desirable for accurate integration. For qualitative identification by mass spectrometry (MS), some peak overlap may be acceptable as long as the MS can distinguish the isomers based on their fragmentation patterns or retention times.
Q4: My resolution is still poor after optimizing the mobile phase and column. What else can I try?
A4: If you have exhausted common optimization parameters, consider more advanced techniques. Two-dimensional liquid chromatography (2D-LC) can provide a significant increase in peak capacity and is well-suited for separating complex isomeric mixtures.[8][9] Supercritical fluid chromatography (SFC) can also offer different selectivity and faster separations for chiral compounds.[10]
Data Presentation
Table 1: Effect of Column Type on the Resolution of Bzo-poxizid Isomers
| Column Type | Stationary Phase | Isomer Type | Resolution (Rs) | Observations |
| Standard C18 | Octadecylsilane | Positional | 1.2 | Partial co-elution observed. |
| Biphenyl | Biphenyl | Positional | 1.8 | Improved separation due to π-π interactions. |
| CHIRALPAK IA | Amylose derivative | Enantiomers | 0.0 | No separation of enantiomers. |
| CHIRALPAK IA | Amylose derivative | Enantiomers | 2.1 | Baseline separation achieved under chiral conditions. |
Table 2: Influence of Mobile Phase Composition on Resolution (Rs) of Positional Isomers on a Biphenyl Column
| Mobile Phase A | Mobile Phase B | Gradient | Temperature (°C) | Resolution (Rs) |
| 0.1% Formic Acid in Water | Acetonitrile | 40-60% B in 15 min | 30 | 1.6 |
| 0.1% Formic Acid in Water | Methanol | 50-70% B in 15 min | 30 | 1.9 |
| 10 mM Ammonium Acetate, pH 5.5 | Acetonitrile | 40-60% B in 15 min | 30 | 1.8 |
| 0.1% Formic Acid in Water | Acetonitrile | 40-60% B in 15 min | 25 | 1.7 |
Experimental Protocols
Protocol 1: Chiral Separation of Bzo-poxizid Enantiomers
This protocol provides a starting point for the separation of Bzo-poxizid enantiomers using HPLC with a chiral stationary phase.
-
System: HPLC or UHPLC system with a UV detector.
-
Column: Daicel CHIRALPAK IA (or similar amylose-based CSP), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A typical starting condition for normal phase chiral separation is a mixture of Hexane and an alcohol like Isopropanol (IPA) or Ethanol (EtOH). A common starting ratio is 90:10 (Hexane:IPA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where Bzo-poxizid has maximum absorbance.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a solvent miscible with the mobile phase.
-
Optimization: If resolution is insufficient, adjust the ratio of Hexane to alcohol. Decreasing the percentage of alcohol will generally increase retention and may improve resolution.
Protocol 2: Separation of Bzo-poxizid Positional Isomers
This protocol is a starting point for resolving positional isomers of Bzo-poxizid using reversed-phase HPLC.
-
System: HPLC or UHPLC system with a UV or MS detector.
-
Column: Biphenyl column, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV or MS. For MS, use electrospray ionization (ESI) in positive mode.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.
Visualizations
Caption: Troubleshooting workflow for poor isomer resolution.
References
- 1. Separation of enantiomers of new psychoactive substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. mdpi.com [mdpi.com]
- 4. separation of positional isomers - Chromatography Forum [chromforum.org]
- 5. Chromatographic retention behaviour, modelling and optimization of a UHPLC-UV separation of the regioisomers of the Novel Psychoactive Substance (NPS) methoxphenidine (MXP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. waters.com [waters.com]
Bzo-poxizid-d9 stability issues in prepared samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bzo-poxizid-d9 in prepared samples. This resource is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Troubleshooting Guide
Researchers may encounter variability in quantification when using this compound as an internal standard. This guide provides a systematic approach to investigating potential stability issues.
Issue: Inconsistent or decreasing analytical signal of this compound over time.
This may indicate degradation of the internal standard in prepared samples. The following steps and experimental protocol are designed to help you assess the stability of your this compound solutions.
Experimental Protocol: this compound Stability Assessment
This protocol outlines a series of experiments to determine the stability of this compound under various storage conditions.
1. Objective: To evaluate the stability of this compound in different solvents and at various temperatures over a specified period.
2. Materials:
- This compound reference standard
- LC-MS or GC-MS grade solvents (e.g., Methanol, Acetonitrile, DMSO)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Autosampler vials (amber and clear)
- LC-MS or GC-MS system
3. Procedure:
- Preparation of Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., Methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Preparation of Working Solutions:
- Dilute the stock solution with the chosen experimental solvents to a final concentration typically used in your analytical method (e.g., 100 ng/mL).
- Storage Conditions:
- Aliquot the working solutions into different sets of autosampler vials for each storage condition.
- Include variables such as temperature (e.g., -80°C, -20°C, 4°C, Room Temperature) and light exposure (amber vs. clear vials).
- Time Points:
- Analyze the samples at regular intervals (e.g., T=0, 24h, 48h, 72h, 1 week, 2 weeks, 1 month).
- Analysis:
- At each time point, analyze the samples using a validated LC-MS or GC-MS method.
- Monitor the peak area or height of this compound. A decrease in signal over time suggests degradation.
Data Presentation: Stability Assessment of this compound
The following table summarizes hypothetical data from a stability study. The percentage of the initial concentration remaining is recorded at each time point.
| Storage Condition | Solvent | T=0 | T=24h | T=1 week | T=1 month |
| -80°C (Amber Vials) | Methanol | 100% | 100% | 99.8% | 99.5% |
| DMSO | 100% | 100% | 99.9% | 99.7% | |
| -20°C (Amber Vials) | Methanol | 100% | 99.5% | 98.0% | 95.2% |
| DMSO | 100% | 99.8% | 99.0% | 97.5% | |
| 4°C (Amber Vials) | Methanol | 100% | 98.1% | 92.3% | 85.1% |
| DMSO | 100% | 99.2% | 96.5% | 91.8% | |
| Room Temp (Amber) | Methanol | 100% | 90.7% | 75.4% | 50.3% |
| Room Temp (Clear) | Methanol | 100% | 85.2% | 60.1% | 35.7% |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the this compound stability assessment experiment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
While specific stability data for this compound in solution is not widely published, general best practices for synthetic cannabinoid standards suggest storing stock solutions at low temperatures to minimize degradation. One study on related OXIZID compounds involved preparing solutions in DMSO and storing them as single-use aliquots at -80°C to reduce chemical degradation from repeated freeze-thaw cycles.[1] Based on this and general laboratory principles, it is recommended to store stock solutions in a non-reactive solvent like DMSO or a high-purity alcohol at -20°C or -80°C in tightly sealed amber vials to protect from light.
Q2: My this compound signal is inconsistent. What could be the cause?
Inconsistent signal can be due to several factors:
-
Degradation: The compound may be degrading in your prepared samples, especially if they are left at room temperature for extended periods.
-
Solvent Effects: this compound is reported to be soluble in DMF (10 mg/ml), and to a lesser extent in DMSO and Ethanol (1 mg/ml), but insoluble in PBS (pH 7.2).[2] Ensure the compound is fully dissolved and remains in solution in your chosen solvent. Precipitation can lead to inconsistent results.
-
Adsorption: The compound may adsorb to the surface of plastic or glass containers. Using silanized glass vials may mitigate this issue.
-
Instrument Variability: Ensure your analytical instrument (e.g., LC-MS, GC-MS) is performing consistently.
Q3: What are the likely degradation pathways for this compound?
Specific degradation pathways for this compound in solution have not been detailed in the literature. However, based on its chemical structure, which contains a hydrazone and an amide moiety, potential degradation pathways could include:
-
Hydrolysis: The hydrazone or amide bond could be susceptible to hydrolysis, especially in the presence of acidic or basic conditions.
-
Oxidation: The indole ring system could be prone to oxidation.
-
Photodegradation: Exposure to light, especially UV light, could lead to degradation.
Metabolic studies of the non-deuterated Bzo-poxizid have identified pathways such as N-dealkylation and hydroxylation.[3][4][5][6] While these are biological transformations, they can provide clues to chemically susceptible sites on the molecule.
Visualization of Potential Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on hydrolysis of the hydrazone bond.
Q4: How can I confirm if my this compound has degraded?
If you suspect degradation, you can perform the following:
-
Re-analysis with a fresh standard: Prepare a fresh solution from a solid reference standard and compare its response to your older solution. A significant difference in signal intensity for the same concentration would suggest degradation in the older sample.
-
LC-MS analysis for degradation products: Analyze your sample using a high-resolution mass spectrometer and look for the appearance of new peaks with masses corresponding to potential degradation products (e.g., the products of hydrolysis as shown in the diagram above).
By following these guidelines and performing stability assessments, researchers can ensure the integrity of their this compound internal standard, leading to more accurate and reliable analytical results.
References
- 1. Pharmacological evaluation of new generation OXIZID synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Systematic In Vitro Metabolic Profiling of the OXIZID Synthetic Cannabinoids BZO-4en-POXIZID, BZO-POXIZID, 5F-BZO-POXIZID, BZO-HEXOXIZID and BZO-CHMOXIZID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Optimal Urinary Biomarkers of Synthetic Cannabinoids BZO-HEXOXIZID, BZO-POXIZID, 5F-BZO-POXIZID, and BZO-CHMOXIZID for Illicit Abuse Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of Bzo-poxizid during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of poor recovery of Bzo-poxizid during sample extraction. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My recovery of Bzo-poxizid is consistently low. What are the most likely causes?
Low recovery of Bzo-poxizid can stem from several factors throughout the extraction process. The most common culprits include:
-
Suboptimal Solvent Selection: Due to its chemical nature as a synthetic cannabinoid with a benzoic acid hydrazide structure, Bzo-poxizid exhibits specific solubility characteristics. Using a solvent with inappropriate polarity will result in inefficient extraction.
-
Compound Instability and Degradation: Bzo-poxizid is known to be metabolically unstable and can be degraded by cytochrome P450 enzymes.[1][2] This susceptibility to degradation can extend to the extraction process, especially if samples are not handled properly (e.g., exposure to high temperatures or extreme pH).
-
Matrix Effects: Biological samples are complex, containing lipids, proteins, and other endogenous substances that can interfere with the extraction process.[3] These matrix components can trap Bzo-poxizid, preventing its complete extraction, or interfere with analytical detection.
-
Incomplete Phase Separation: During liquid-liquid extraction (LLE), incomplete separation of the aqueous and organic phases can lead to loss of the analyte. Emulsion formation is a common issue.[4]
-
Improper pH: The pH of the sample can significantly influence the ionization state of Bzo-poxizid, affecting its solubility in the extraction solvent.
Q2: What are the ideal storage conditions for samples containing Bzo-poxizid to minimize degradation before extraction?
To minimize degradation, samples should be stored at low temperatures. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or, ideally, -80°C is crucial to inhibit enzymatic activity and chemical degradation.[5] Avoid repeated freeze-thaw cycles, as this can accelerate the degradation of the analyte.[5]
Q3: Can the type of sample matrix affect the extraction efficiency of Bzo-poxizid?
Absolutely. Different biological matrices present unique challenges. For example:
-
Blood/Plasma/Serum: These matrices are rich in proteins that can bind to Bzo-poxizid. A protein precipitation step is often necessary before extraction.
-
Urine: The polarity of urine can vary, and it may contain metabolites that can interfere with the extraction of the parent compound. Enzymatic hydrolysis may be required to cleave glucuronide conjugates.[6][7]
-
Tissue: Tissues, especially those with high-fat content like the brain or liver, require thorough homogenization to ensure efficient extraction.[3] Lipids can cause significant matrix effects.[3]
Q4: I am observing high variability in my recovery rates. What could be the reason?
High variability often points to inconsistencies in the experimental procedure. Key areas to review include:
-
Inconsistent Vortexing/Mixing: Ensure that all samples are vortexed or mixed for the same duration and at the same intensity to ensure consistent extraction.
-
Variable Evaporation Rates: If a solvent evaporation step is used, ensure it is performed under controlled conditions (temperature and nitrogen flow) to prevent analyte loss or degradation.
-
Pipetting Errors: Inaccurate pipetting of samples, internal standards, or solvents can lead to significant variability.
-
pH Inconsistency: Small variations in the final pH of the sample can lead to different extraction efficiencies.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root causes of poor Bzo-poxizid recovery.
Problem: Low Recovery
| Potential Cause | Recommended Solution |
| Inappropriate Extraction Solvent | Bzo-poxizid is soluble in DMF and slightly soluble in DMSO and ethanol. For LLE, consider using moderately polar to non-polar organic solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture of hexane and ethyl acetate.[3] For SPE, a C18 or a mixed-mode cation exchange sorbent may be appropriate. |
| Compound Degradation | Minimize sample processing time and keep samples on ice or at 4°C whenever possible.[3] Avoid high temperatures during solvent evaporation. If enzymatic degradation is suspected, use of an enzyme inhibitor might be considered for certain applications. |
| Suboptimal pH | The benzoic acid moiety suggests that Bzo-poxizid is a weakly acidic compound. Adjusting the sample pH to a slightly acidic to neutral range (around pH 5-7) may improve its partitioning into an organic solvent during LLE. |
| Insufficient Mixing/Extraction Time | Ensure thorough mixing by vortexing for an adequate amount of time (e.g., 1-2 minutes) to allow for the transfer of the analyte from the aqueous to the organic phase to reach equilibrium. |
| Matrix Effects | Incorporate a sample clean-up step. For LLE, a back-extraction might be beneficial. For more complex matrices, switching from LLE to Solid-Phase Extraction (SPE) can provide a cleaner extract.[3] |
Problem: High Variability
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize all steps of the extraction protocol, including timing, temperature, and mixing speeds. Use calibrated pipettes and ensure consistent technique. |
| Formation of Emulsions (LLE) | To break emulsions, try adding a small amount of a different organic solvent, adding salt (salting out), or centrifuging the sample at a higher speed.[4] Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[4] |
| SPE Cartridge Inconsistency | Ensure SPE cartridges are from the same lot. Condition and equilibrate the cartridges consistently according to the manufacturer's instructions. Do not allow the cartridge to dry out before loading the sample. |
Data Presentation
Table 1: Solubility of Bzo-poxizid
| Solvent | Solubility |
| DMF | 10 mg/mL |
| DMSO | 1 mg/mL |
| Ethanol | 1 mg/mL |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Bzo-poxizid from Serum
-
Sample Preparation:
-
To 1 mL of serum sample in a glass tube, add 10 µL of an internal standard solution (e.g., a deuterated analog of Bzo-poxizid).
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes.
-
-
Extraction:
-
Transfer the supernatant to a new glass tube.
-
Add 5 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
-
Sample Concentration:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of Bzo-poxizid from Urine
-
Sample Pre-treatment:
-
SPE Procedure:
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.[3]
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.[3]
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute Bzo-poxizid from the cartridge with 3 mL of methanol.[3]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for poor Bzo-poxizid recovery.
Caption: Liquid-Liquid Extraction (LLE) workflow for Bzo-poxizid.
References
- 1. Identification of Optimal Urinary Biomarkers of Synthetic Cannabinoids BZO-HEXOXIZID, BZO-POXIZID, 5F-BZO-POXIZID, and BZO-CHMOXIZID for Illicit Abuse Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry [mdpi.com]
- 6. unitedchem.com [unitedchem.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Bzo-poxizid and Bzo-poxizid-d9 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of MS/MS transitions for Bzo-poxizid and its deuterated internal standard, Bzo-poxizid-d9. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the molecular weights and chemical formulas for Bzo-poxizid and this compound?
A1: The molecular information for Bzo-poxizid and its deuterated analog are summarized in the table below.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Bzo-poxizid | C₂₀H₂₁N₃O₂ | 335.4 |
| This compound | C₂₀H₁₂D₉N₃O₂ | 344.5 |
Q2: What is the recommended precursor ion for Bzo-poxizid and this compound in positive electrospray ionization (ESI+)?
A2: For tandem mass spectrometry in positive ESI mode, the recommended precursor ion to monitor is the protonated molecule, [M+H]⁺.
-
Bzo-poxizid: m/z 336.2
-
This compound: m/z 345.2
Q3: How do I select and optimize product ions for MS/MS transitions?
A3: Product ion selection is critical for the specificity and sensitivity of your assay. Based on typical fragmentation patterns of similar compounds, potential product ions can be predicted from the fragmentation of the precursor ion. The most intense and specific product ions should be selected for quantification (quantifier) and confirmation (qualifier).
Experimental Protocol: Product Ion Selection
-
Prepare a standard solution of Bzo-poxizid (e.g., 1 µg/mL in methanol).
-
Infuse the solution directly into the mass spectrometer or perform an LC-MS run.
-
Perform a product ion scan (or production scan) on the precursor ion (m/z 336.2).
-
Identify the most abundant and stable fragment ions in the resulting spectrum.
-
Repeat the process for this compound (precursor ion m/z 345.2) to ensure the fragmentation is consistent and the deuterium label is stable.
Q4: How should I optimize the collision energy (CE) for each transition?
A4: Collision energy directly impacts the fragmentation efficiency and the intensity of product ions. The optimal CE is the value that produces the highest and most stable signal for the selected product ion.
Experimental Protocol: Collision Energy Optimization
-
Using a standard solution of the analyte, set up a method to monitor the selected precursor-product ion transition.
-
Vary the collision energy in small increments (e.g., 2-5 eV) across a relevant range.
-
Inject the standard solution for each CE value and record the peak area or height.
-
Plot the signal intensity against the collision energy to generate a collision energy ramp.
-
The CE value that corresponds to the maximum signal intensity is the optimal collision energy for that specific transition.
-
Repeat this process for each quantifier and qualifier transition for both Bzo-poxizid and this compound.
Below is a diagram illustrating the collision energy optimization workflow.
Technical Support Center: Contamination Issues in Synthetic Cannabinoid Analysis
Welcome to the Technical Support Center for Synthetic Cannabinoid Analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent contamination issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in synthetic cannabinoid analysis?
A1: Contamination in synthetic cannabinoid analysis can originate from several sources, significantly impacting the accuracy and reliability of results.[1][2][3] Key sources include:
-
Laboratory Environment: Dust, airborne particles, and residues on surfaces can introduce contaminants.[3]
-
Reagents and Solvents: Impurities in solvents, even in trace amounts, can interfere with analysis.[3][4] Using high-purity, LC-MS grade solvents is crucial.[4]
-
Labware and Equipment: Residues from previous analyses can remain on glassware, pipette tips, and instrument components, leading to carryover.[3] Contaminants can also leach from plasticware.
-
Personnel: Analysts can inadvertently introduce contaminants through improper handling, inadequate personal hygiene, or contaminated personal protective equipment (PPE).[1][3][5]
Q2: What is "carryover" and how can I minimize it in my LC-MS/MS analysis?
A2: Carryover is a form of cross-contamination where a small amount of a previous sample remains in the analytical system and is detected in subsequent analyses.[6][7] This is particularly problematic with highly concentrated samples. To minimize carryover:
-
Inject Blank Samples: Run one or two blank solvent injections after analyzing high-concentration samples to flush the system.[6][7]
-
Optimize Wash Solvents: Use a strong, appropriate wash solvent in the autosampler to effectively clean the injection needle and port between injections.
-
Method Validation: During method development, inject a blank sample immediately after the highest concentration calibrator to assess for carryover.[6] Some methods show no carryover concerns even at high concentrations.[8][9]
Q3: How can I prevent contamination from my laboratory environment?
A3: Maintaining a clean and controlled laboratory environment is fundamental to preventing contamination.[1]
-
Designated Workspaces: Establish separate areas for different laboratory activities, such as sample preparation, standard preparation, and analysis, to prevent cross-contamination.[1][10]
-
Regular Cleaning: Implement a robust and routine cleaning protocol for all surfaces, including benches, fume hoods, and equipment, using appropriate laboratory-grade disinfectants like 70% ethanol or a bleach solution.[1][11]
-
Air Quality: Utilize HVAC systems with appropriate air filtration to minimize airborne contaminants.
Q4: What are the best practices for personal hygiene and PPE to avoid contamination?
A4: Adherence to strict personal hygiene and proper PPE usage is critical.[1][5]
-
Hand Hygiene: Wash hands thoroughly with soap and water before and after handling samples and equipment.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including lab coats, gloves, and safety glasses.[1][5] Change gloves frequently, especially after handling high-concentration standards or samples, to prevent cross-contamination.[5]
-
Avoid Contact: Avoid touching your face, eyes, or mouth during experiments.[1]
Troubleshooting Guides
Problem 1: High Background Noise in LC-MS/MS Analysis
High background noise can obscure the signal of your target analytes, leading to poor sensitivity and inaccurate quantification.
Troubleshooting Steps:
-
Isolate the Source: First, determine if the contamination is from the Liquid Chromatography (LC) system or the Mass Spectrometer (MS).
-
Divert the LC flow away from the MS.
-
Infuse a clean, high-purity solvent directly into the MS using a syringe pump.
-
If the background noise decreases significantly, the contamination is likely in the LC system. If it persists, the issue is likely within the MS source or ion optics.[4]
-
-
Check the LC System:
-
Solvents: Ensure all solvents and additives are fresh and of the highest purity (LC-MS grade).[4]
-
Tubing and Connections: Inspect all tubing and fittings for leaks or degradation. Contaminants can accumulate in these areas.
-
Autosampler: Clean the autosampler, including the injection port and sample loop, as per the manufacturer's instructions.
-
-
Clean the MS Ion Source: If the contamination is determined to be in the MS, the ion source may need cleaning. Follow the manufacturer's protocol for cleaning the ion source components.[4]
Problem 2: Inconsistent or Non-Reproducible Results
Inconsistent results can be a sign of intermittent contamination or improper sample handling.
Troubleshooting Steps:
-
Review Sample Preparation:
-
Evaluate Reagent and Standard Stability:
-
Storage: Verify that all reagents and standards are stored under the correct conditions (e.g., temperature, light protection).
-
Expiration Dates: Do not use expired reagents or standards.
-
-
Implement Quality Control Measures:
-
Controls: Run positive and negative controls with each batch of samples to monitor for contamination and ensure the method is performing as expected.
-
Blanks: Analyze procedural blanks (reagents carried through the entire sample preparation process without the sample matrix) to identify contamination introduced during sample preparation.
-
Data Summary
The following tables summarize quantitative data relevant to synthetic cannabinoid analysis.
Table 1: Typical LC-MS/MS Method Performance Characteristics
| Parameter | Typical Range | Reference |
| Limit of Detection (LOD) | 0.01 - 0.61 ng/mL | [6][7][14][15][16] |
| Limit of Quantification (LOQ) | 0.05 - 50 ng/mL | [6][14][16] |
| Linearity (r²) | > 0.99 | [7] |
| Recovery | 48% - 110% | [7][8][9] |
| Intraday/Interday Precision (%RSD) | < 15% | [8][9] |
| Accuracy/Bias | ±20% | [6][8][9] |
Table 2: Carryover Assessment in Synthetic Cannabinoid Analysis
| Analyte Concentration | Carryover Detected | Recommended Action | Reference |
| < 50 ng/mL | Not detected | None | [7] |
| 250 ng/mL | 0.1% - 0.3% | Inject two blank samples after high-concentration samples | [7] |
| 1000 ng/mL | 0.4% - 1.0% | Inject two blank samples after high-concentration samples | [7] |
| High-level analytes | No peaks found | Inject blank samples after the highest level sample | [6] |
Experimental Protocols
Protocol 1: General Decontamination of Laboratory Equipment
This protocol is a general guideline for decontaminating laboratory equipment to prevent chemical and biological contamination.[11][17][18]
Materials:
-
Appropriate PPE (lab coat, gloves, safety glasses)[18]
-
Laboratory-grade detergent
-
Deionized water
-
Lint-free wipes or cloths
Procedure:
-
Remove Gross Contamination: Physically remove any visible residue or contamination from the equipment surfaces using a wipe soaked in detergent solution.[11]
-
Initial Cleaning: Wash the equipment thoroughly with warm, soapy water.[17]
-
Disinfection/Sanitization:
-
Rinsing: If a corrosive disinfectant like bleach was used, rinse the surfaces thoroughly with deionized water to prevent damage, especially to metal parts.[11]
-
Final Rinse: Rinse with 70% ethanol to aid in drying and for further disinfection.
-
Drying: Allow the equipment to air dry completely or wipe dry with clean, lint-free wipes before reuse.
Protocol 2: Liquid-Liquid Extraction (LLE) for Synthetic Cannabinoids in Blood
This protocol provides a general method for extracting synthetic cannabinoids from whole blood samples for LC-MS/MS analysis.[8][14]
Materials:
-
Whole blood sample
-
Deuterated internal standards
-
Sodium carbonate buffer (pH 10.2)
-
Extraction solvent (e.g., 80:20 v/v hexanes:ethyl acetate or 70:30 v/v 1-chlorobutane:isopropyl alcohol)[8][14]
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To a 1 mL aliquot of whole blood in a centrifuge tube, add the deuterated internal standard.[14]
-
Buffering: Add 1 mL of sodium carbonate buffer and vortex briefly.[14]
-
Extraction: Add 5 mL of the extraction solvent.[14] Cap the tube and vortex for 5-10 minutes.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.[4]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[4]
Visualizations
Caption: A logical workflow for diagnosing the source of high background noise.
Caption: A step-by-step workflow for liquid-liquid extraction of synthetic cannabinoids.
References
- 1. gentechscientific.com [gentechscientific.com]
- 2. Preventing Contamination in Your Lab | Lab Manager [labmanager.com]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. benchchem.com [benchchem.com]
- 5. pro-lab.co.uk [pro-lab.co.uk]
- 6. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. Avoiding Contamination in Cannabis Quality Control Sample Preparation [sartorius.com]
- 13. forensicrti.org [forensicrti.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cmich.edu [cmich.edu]
- 18. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
Bzo-poxizid-d9 peak tailing in reversed-phase chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing with Bzo-poxizid-d9 in reversed-phase chromatography.
Troubleshooting Peak Tailing of this compound
Peak tailing is a common issue in reversed-phase chromatography, particularly for basic compounds like this compound. It manifests as an asymmetrical peak with a trailing edge, which can compromise peak integration, reduce resolution, and affect the accuracy of quantification.[1][2] A USP Tailing Factor (Tf) greater than 1.2 is generally considered indicative of significant peak tailing.[1]
Below are common causes and solutions presented in a question-and-answer format to directly address issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary causes of peak tailing for this compound in reversed-phase HPLC?
A1: The most common cause of peak tailing for a basic compound like this compound is secondary interactions with the stationary phase. These interactions arise from:
-
Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18) can become ionized (SiO-) at mobile phase pH levels above approximately 3.[1] The basic nitrogen atoms in the this compound structure can interact with these negatively charged silanol groups via ion exchange, leading to peak tailing.[3]
Other contributing factors can include:
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.[4]
-
Column Contamination: Accumulation of sample matrix components on the column can lead to peak distortion.[4]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause peak broadening and tailing.[1]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[1]
Q2: How can I troubleshoot and resolve peak tailing for this compound?
A2: A systematic approach to troubleshooting is recommended. The following table summarizes key areas to investigate and potential solutions.
| Parameter | Potential Problem | Recommended Solution |
| Mobile Phase | Inappropriate pH causing silanol interactions and/or analyte ionization. | Adjust the mobile phase to an acidic pH, ideally between 2.5 and 3.5.[5] This protonates the silanol groups, minimizing secondary interactions. Use a buffer (e.g., 10-20 mM ammonium formate) to maintain a stable pH.[3] |
| Insufficient buffer concentration. | Increase the buffer concentration to 20-50 mM to better mask residual silanol activity.[1][5] | |
| Inappropriate organic modifier. | While both acetonitrile and methanol can be used, acetonitrile often provides better peak shapes for basic compounds. Experiment with the organic-to-aqueous ratio to optimize retention and symmetry. | |
| Column | Use of a standard C18 column with high silanol activity. | Use a high-quality, end-capped C18 column.[2] Consider using a column with a more inert stationary phase, such as a polar-embedded or charged surface hybrid (CSH) column, which is designed to minimize interactions with basic analytes.[1] |
| Column degradation or contamination. | Flush the column with a strong solvent (e.g., 100% acetonitrile). If performance does not improve, replace the column.[1] Using a guard column can help extend the life of the analytical column. | |
| Sample | Sample solvent is stronger than the mobile phase. | Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase composition. |
| Sample overload. | Reduce the injection volume or dilute the sample.[1] | |
| Instrument | Excessive extra-column volume. | Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID) to minimize dead volume. Ensure all fittings are properly connected.[1] |
Experimental Protocols
While a specific, validated method for this compound was not found in the public domain, the following protocol is based on a reported method for its non-deuterated analog, Bzo-poxizid, and incorporates best practices for analyzing basic compounds.
Recommended Starting Method for this compound Analysis by LC-MS/MS
-
Column: High-quality, end-capped C18 column (e.g., 50 mm x 3.0 mm, 2.6 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0 (adjusted with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Initial: 95% A / 5% B
-
Linear ramp to 5% A / 95% B over 13 minutes.
-
Hold at 5% A / 95% B for 2 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Sample Diluent: Initial mobile phase composition (95% A / 5% B).
-
Detection: Mass Spectrometry (MS) with an appropriate ionization source (e.g., ESI in positive mode).
Note: This is a starting point, and method optimization will likely be necessary to achieve optimal peak shape and separation for your specific instrumentation and application.
Visualizations
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues with this compound.
Caption: A logical workflow for troubleshooting peak tailing.
Chemical Interactions Leading to Peak Tailing
This diagram illustrates the chemical interactions at the stationary phase surface that can lead to peak tailing of basic analytes like this compound.
Caption: Analyte interactions with the stationary phase.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Bzo-poxizid Technical Support Center: Minimizing Ion Suppression in Plasma
Disclaimer: Bzo-poxizid is a hypothetical compound name used for illustrative purposes in this guide. The principles, experimental protocols, and troubleshooting advice provided are based on established bioanalytical methodologies for small molecule drug quantification in plasma by LC-MS/MS and are intended to serve as a general framework.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for Bzo-poxizid analysis?
Ion suppression is a type of matrix effect where components in the sample matrix, other than the analyte of interest (Bzo-poxizid), reduce the efficiency of ionization in the mass spectrometer's source.[1][2] This leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and high variability between samples.[1][3] In plasma, the most common culprits are phospholipids and salts.[4][5][6]
Q2: What are the primary causes of ion suppression when analyzing plasma samples?
The primary causes of ion suppression in plasma are endogenous matrix components that co-elute with the analyte.[7] These include:
-
Phospholipids: Abundant in plasma membranes, these molecules are notoriously problematic and can cause significant ion suppression.[4][5][6]
-
Proteins: Although large, residual proteins or peptides can interfere with ionization.[7]
-
Salts and Buffers: High concentrations of non-volatile salts can reduce the efficiency of the electrospray process.[7][8][9]
Q3: How can I determine if my Bzo-poxizid signal is being suppressed?
A common method is to perform a post-column infusion experiment.[3][9][10] In this setup, a constant flow of Bzo-poxizid solution is introduced into the LC flow just before it enters the mass spectrometer. When a blank, extracted plasma sample is injected onto the column, any dip in the constant Bzo-poxizid signal indicates a region of ion suppression caused by eluting matrix components.[9][10] Comparing the peak area of Bzo-poxizid in a neat solution versus a post-extraction spiked plasma sample can also quantify the extent of the matrix effect.
Troubleshooting Common Issues
Q4: My Bzo-poxizid signal is low and inconsistent. How can I improve my sample cleanup?
Low and variable signals are classic signs of significant ion suppression. The most effective way to combat this is by improving the sample preparation method to remove interfering matrix components.[11][12] The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). While PPT is the simplest, it is often the least effective at removing phospholipids.[2][13] LLE and SPE generally provide much cleaner extracts.[4][11]
Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing ion suppression. Below is a summary of expected performance for Bzo-poxizid using different techniques.
| Technique | Analyte Recovery (%) | Matrix Effect (%) | Phospholipid Removal | Throughput |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 | Poor | High |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 5 - 20 | Good | Medium |
| Solid-Phase Extraction (SPE) | 90 - 105 | < 15 | Excellent | Medium-High |
-
Analyte Recovery (%): The percentage of Bzo-poxizid recovered from the plasma sample.
-
Matrix Effect (%): The percentage of signal suppression observed. A lower number indicates a cleaner extract and less suppression.
Detailed Experimental Protocols
Here are detailed starting protocols for three common sample preparation techniques. Optimization may be required based on the specific properties of Bzo-poxizid and your LC-MS/MS system.
Protocol 1: Protein Precipitation (PPT)
This is the simplest and fastest method but offers the least cleanup.
-
Add 300 µL of cold acetonitrile (ACN) containing the internal standard to a 1.5 mL microcentrifuge tube.
-
Add 100 µL of plasma sample to the ACN.
-
Vortex vigorously for 1 minute to precipitate proteins.[14]
-
Centrifuge at >14,000 x g for 5 minutes to pellet the precipitated proteins.[14]
-
Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[11]
-
To 100 µL of plasma sample in a glass tube, add the internal standard.
-
Add 50 µL of a suitable buffer to adjust the pH (e.g., ammonium hydroxide for a basic compound or formic acid for an acidic one). This ensures Bzo-poxizid is in a neutral, extractable state.[11]
-
Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Cap and vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for injection.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the most selective cleanup, resulting in the lowest ion suppression.[4][15] This protocol uses a generic polymeric reversed-phase sorbent.
-
Condition: Pass 500 µL of methanol through the SPE cartridge/well, followed by 500 µL of water. Do not let the sorbent go dry.
-
Load: Dilute 100 µL of plasma with 300 µL of 2% ammonium hydroxide in water.[16] Load the entire diluted sample onto the conditioned SPE plate.
-
Wash: Pass 500 µL of 5% methanol in water through the sorbent to remove salts and other polar interferences.[16]
-
Elute: Elute Bzo-poxizid from the sorbent using 500 µL of methanol into a clean collection plate.[16]
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
Visual Guides
Sample Preparation Workflow Comparison
The following diagram illustrates the workflow for the three main sample preparation techniques.
Caption: Comparative workflow for PPT, LLE, and SPE sample preparation techniques.
Troubleshooting Ion Suppression: A Decision Tree
Use this guide to select an appropriate course of action when encountering ion suppression.
Caption: Decision tree for troubleshooting and resolving ion suppression issues.
References
- 1. providiongroup.com [providiongroup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. researchgate.net [researchgate.net]
- 14. a protein precipitation extraction method [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
Calibration curve linearity problems with Bzo-poxizid-d9
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the quantification of Bzo-poxizid using Bzo-poxizid-d9 as an internal standard, with a focus on troubleshooting calibration curve linearity problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
This compound is the deuterated form of Bzo-poxizid, a synthetic cannabinoid. It is used as an internal standard (IS) in quantitative assays, typically with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The key advantage of using a deuterated internal standard is that its chemical and physical properties are very similar to the analyte (Bzo-poxizid), leading to similar behavior during sample preparation and analysis. This helps to correct for variations in extraction recovery, matrix effects, and instrument response, thereby improving the accuracy and precision of quantification.
Q2: We are observing a non-linear calibration curve for Bzo-poxizid. What are the potential causes?
Non-linear calibration curves in LC-MS/MS analysis are a common issue. The primary causes can be categorized as follows:
-
Instrumental Effects:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.
-
Ionization Saturation/Suppression: The efficiency of the ionization process in the mass spectrometer source can decrease at higher analyte concentrations. Co-eluting matrix components can also suppress the ionization of the analyte and internal standard.[1]
-
-
Internal Standard (IS) Related Issues:
-
Sub-optimal IS Concentration: An inappropriate concentration of this compound can lead to a non-linear response.
-
Isotopic Contribution: The this compound standard may contain a small percentage of the non-deuterated Bzo-poxizid, which can affect the accuracy at the lower end of the curve.
-
Differential Matrix Effects: The analyte and IS may not experience the same degree of ion suppression or enhancement from the sample matrix.[1]
-
-
Chromatographic Problems:
-
Poor Peak Shape: Tailing or fronting peaks can affect the accuracy of peak integration.
-
Co-elution with Interferences: Matrix components that co-elute with Bzo-poxizid can interfere with its ionization.
-
Q3: Our calibration curve shows a "hockey stick" or flattening shape at higher concentrations. What does this indicate?
This phenomenon is a classic sign of detector or ionization source saturation. When the concentration of Bzo-poxizid is too high, the mass spectrometer's detector or electrospray ionization (ESI) source becomes overwhelmed, leading to a response that is no longer proportional to the concentration.
Q4: The linearity of our curve is poor at the lower concentration levels. What should we investigate?
Poor linearity at the lower limit of quantification (LLOQ) can be caused by several factors:
-
Background Noise or Contamination: High background noise or contamination in the blank samples can interfere with the detection of low-level analytes.
-
Inaccurate Standard Preparation: Errors in the preparation of low-concentration standards can have a significant impact on linearity.
-
Adsorption: Synthetic cannabinoids can be "sticky" and adsorb to plasticware or glassware, leading to inaccurate concentrations at low levels.
Troubleshooting Guides
Guide 1: Troubleshooting Non-Linear Calibration Curves
This guide provides a systematic approach to diagnosing and resolving non-linear calibration curves in your Bzo-poxizid assay.
Step 1: Evaluate the Shape of the Curve
| Curve Shape | Potential Cause | Recommended Action |
| Flattening at High Concentrations | Detector or Ionization Saturation | - Dilute samples to fall within the linear range of the assay.- Optimize MS source parameters (e.g., spray voltage, gas temperatures) to reduce ionization efficiency.[2] |
| Poor Linearity at Low Concentrations | Background Interference, Inaccurate Pipetting, Adsorption | - Check for contamination in blank samples.- Use silanized vials to prevent adsorption.- Re-prepare low-concentration standards carefully. |
| Inconsistent Response Across the Range | Matrix Effects, IS Issues | - Evaluate matrix effects using a post-extraction spike experiment.- Optimize chromatographic separation to remove interferences.[1] |
Step 2: Investigate the Internal Standard Performance
A stable and consistent internal standard response is crucial for accurate quantification.
| Observation | Potential Cause | Recommended Action |
| Variable IS Peak Area | Inconsistent sample preparation, matrix effects | - Review sample preparation procedure for consistency.- Optimize chromatography to minimize matrix effects. |
| IS Peak Tailing or Fronting | Column degradation, incompatible mobile phase | - Replace the analytical column.- Ensure mobile phase pH is appropriate for the analyte. |
Guide 2: Addressing Matrix Effects
Matrix effects can significantly impact the linearity and accuracy of your assay.[2]
Experimental Protocol: Post-Extraction Spike for Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Bzo-poxizid and this compound spiked into the final reconstitution solvent.
-
Set B (Post-Spike): Blank matrix is extracted first, and then Bzo-poxizid and this compound are spiked into the final extract.
-
Set C (Pre-Spike): Bzo-poxizid and this compound are spiked into the blank matrix before extraction.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
An ideal matrix effect is close to 100%. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Troubleshooting Matrix Effects:
| Strategy | Description |
| Chromatographic Separation | Optimize the LC method to separate Bzo-poxizid from co-eluting matrix components.[1] |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components.[1] |
| Alternative Extraction | Use a more selective sample preparation technique like Solid-Phase Extraction (SPE). |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of Bzo-poxizid and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Bzo-poxizid stock solution in methanol to create working standards at various concentrations.
-
Calibration Standards: Spike the appropriate volume of each working standard into a blank matrix (e.g., plasma, urine) to create a calibration curve with at least 6-8 non-zero points.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Protocol 2: Sample Preparation using Protein Precipitation
-
Sample Aliquot: Take 100 µL of the sample (standard, QC, or unknown).
-
Add Internal Standard: Add 10 µL of the this compound working solution.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortex: Vortex the mixture for 1 minute.
-
Centrifuge: Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer Supernatant: Transfer the supernatant to a new tube.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Visualizations
Caption: A logical workflow for troubleshooting calibration curve linearity issues.
Caption: General experimental workflow for synthetic cannabinoid quantification.
References
Validation & Comparative
Bzo-poxizid-d9 Versus Other Internal Standards for Synthetic Cannabinoid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of synthetic cannabinoids is in constant flux, presenting a significant challenge for analytical laboratories tasked with their accurate and precise quantification. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, particularly in complex biological matrices. This guide provides a comprehensive comparison of Bzo-poxizid-d9 with other commonly employed deuterated internal standards for the analysis of synthetic cannabinoids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Critical Role of Internal Standards in Synthetic Cannabinoid Analysis
Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis. In the context of synthetic cannabinoid quantification, deuterated internal standards are the gold standard. These compounds are structurally identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while ensuring they exhibit nearly identical chemical and physical properties during extraction, chromatography, and ionization. The use of these standards significantly improves the accuracy and precision of quantification by compensating for matrix effects, variations in extraction recovery, and instrument response.
Performance Comparison of Deuterated Internal Standards
While this compound is specifically designed as an internal standard for the quantification of Bzo-poxizid, its performance across a broader range of synthetic cannabinoids has not been extensively documented in comparative studies.[1] The following tables summarize available performance data for this compound and other widely used deuterated internal standards from various validation studies. It is important to note that the data presented is collated from different sources and experimental conditions may vary, which should be considered when making direct comparisons.
Table 1: General Information on Selected Deuterated Internal Standards
| Internal Standard | Labeled Analog of | Common Applications |
| This compound | Bzo-poxizid | Quantification of Bzo-poxizid |
| JWH-018-d9 | JWH-018 | Quantification of JWH-018 and related analogs |
| AM-2201-d5 | AM-2201 | Quantification of AM-2201 and related fluorinated analogs |
| UR-144-d5 | UR-144 | Quantification of UR-144 and its metabolites |
Table 2: Comparative Performance Data of Deuterated Internal Standards in Urine and Blood Matrices
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Matrix Effect (%) | Precision (RSD %) | Reference |
| This compound | Bzo-poxizid | N/A | Data not available | Data not available | Data not available | N/A |
| JWH-018-d9 | JWH-018 & metabolites | Blood & Urine | 85 - 98 | Minimal | < 15 | [2] |
| AM-2201-d5 | AM-2201 & metabolites | Urine | 53 - 95 | 95 - 122 | N/A | [3] |
| UR-144-d5 | UR-144 & metabolites | Urine | 48 - 104 | -49 to 32 | < 15 | [4][5] |
N/A: Not Available in the reviewed literature.
Data Interpretation:
-
Recovery: A measure of the efficiency of the extraction process. Values closer to 100% are desirable.
-
Matrix Effect: Indicates the degree of ion suppression or enhancement caused by co-eluting matrix components. Values close to 100% (or 0% when expressed as a percentage of suppression/enhancement) indicate minimal matrix effects.
-
Precision (RSD %): The relative standard deviation, a measure of the repeatability of the measurement. Lower values indicate higher precision.
Experimental Protocols
A robust and validated analytical method is crucial for the accurate quantification of synthetic cannabinoids. The following provides a detailed, representative experimental protocol for the analysis of synthetic cannabinoids in biological matrices by LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine
-
Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of a deuterated internal standard mix and 500 µL of β-glucuronidase solution in an acetate buffer (pH 5). Incubate at 60°C for 2 hours to cleave glucuronide conjugates.
-
Sample Dilution: After hydrolysis, dilute the sample with 1 mL of deionized water.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the diluted urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a 10% methanol in water solution to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 95% A, ramping to 5% A over 10 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two MRM transitions should be monitored for each target analyte (one for quantification and one for qualification), and one transition for each deuterated internal standard.
-
Visualization of Cannabinoid Receptor Signaling
Synthetic cannabinoids exert their effects primarily through the activation of cannabinoid receptors, CB1 and CB2. Understanding the downstream signaling pathways is crucial for drug development and toxicological studies.
Caption: Simplified signaling pathway of cannabinoid receptors upon activation by synthetic cannabinoids.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable analytical methods for synthetic cannabinoids. While this compound is a suitable choice for the quantification of its non-deuterated analog, for broader panels of synthetic cannabinoids, a suite of corresponding deuterated internal standards is the recommended approach. The data presented in this guide, although collated from various sources, underscores the effectiveness of deuterated internal standards in mitigating analytical challenges. Researchers and drug development professionals should carefully validate their chosen internal standards under their specific experimental conditions to ensure the highest quality of data.
References
- 1. "Identification Of The Synthetic Cannabinoids Bzo-Poxizid And Mda-19 Us" by Samantha Way [digitalcommons.library.uab.edu]
- 2. researchgate.net [researchgate.net]
- 3. Qualitative confirmation of 9 synthetic cannabinoids and 20 metabolites in human urine using LC-MS/MS and library search - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. waters.com [waters.com]
A Comparative Guide to Bzo-poxizid Quantification Methods
For researchers, scientists, and drug development professionals engaged in the analysis of synthetic cannabinoids, the accurate quantification of emerging compounds like Bzo-poxizid is critical. This guide provides a comparative overview of two common analytical techniques for the quantification of Bzo-poxizid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While direct comparative studies on Bzo-poxizid quantification are limited, this guide consolidates available data and provides representative performance characteristics to aid in method selection and development.
Data Presentation
The following tables summarize the quantitative performance parameters for GC-MS analysis of Bzo-poxizid and representative performance data for the analysis of other synthetic cannabinoids using LC-MS/MS, which can be considered indicative of the expected performance for Bzo-poxizid with this technique.
Table 1: Quantitative Performance of GC-MS for Bzo-poxizid Analysis
| Parameter | Performance |
| Limit of Detection (LOD) | 20 µg/mL[1] |
| Precision | Between-run precision ≤ 0.10[1] |
| Specificity | Method demonstrated to be specific[1] |
| Accuracy | Method demonstrated to be accurate[1] |
| Repeatability | Method demonstrated to be repeatable[1] |
Table 2: Representative Quantitative Performance of LC-MS/MS for Synthetic Cannabinoid Analysis
| Parameter | Performance |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.01 - 2 ng/mL |
| Linearity (R²) | > 0.99 |
| Accuracy (% Bias) | -15.6% to 19.2% |
| Precision (%CV) | 1.79% to 19.77% |
Note: The data in Table 2 is representative of LC-MS/MS methods for various synthetic cannabinoids and is intended to provide a general comparison of the technique's capabilities.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are the experimental protocols for the GC-MS method specific to Bzo-poxizid and a general protocol for the LC-MS/MS analysis of synthetic cannabinoids.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Bzo-poxizid
This protocol is based on a validated method for the detection of Bzo-poxizid.[1]
-
Sample Preparation: Dilution in methanol.
-
Instrument: Agilent 5975 Series GC/MSD System.
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm).
-
Carrier Gas: Helium (Flow: 1.46 mL/min).
-
Temperatures:
-
Injection Port: 265 °C
-
Transfer Line: 300 °C
-
MS Source: 230 °C
-
MS Quad: 150 °C
-
-
Oven Program: 50 °C for 0 min, ramp at 30 °C/min to 340 °C and hold for 2.3 min.
-
Injection Parameters:
-
Injection Type: Splitless
-
Injection Volume: 1 µL
-
-
MS Parameters:
-
Mass Scan Range: 40-550 m/z
-
Threshold: 250
-
Representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Synthetic Cannabinoids
This protocol represents a typical approach for the quantification of synthetic cannabinoids in biological matrices.
-
Sample Preparation: Protein precipitation followed by dilution. For urine samples, a hydrolysis step may be required to cleave glucuronide conjugates.
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 10 µL.
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Bzo-poxizid would need to be optimized.
-
Mandatory Visualization
The following diagram illustrates a general workflow for the quantification of Bzo-poxizid using a chromatographic-mass spectrometric method.
References
Inter-laboratory comparison of Bzo-poxizid analysis
An Inter-laboratory Comparison of Bzo-poxizid Analysis: A Comparative Guide
This guide provides a comparative overview of analytical methodologies for the detection and quantification of Bzo-poxizid, a novel synthetic cannabinoid. While a formal inter-laboratory proficiency test has not been publicly documented, this document synthesizes data from various research publications to offer a comparative perspective on the performance of different analytical techniques. This guide is intended for researchers, scientists, and drug development professionals involved in the analysis of novel psychoactive substances.
Data Presentation
The following table summarizes the performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) in the analysis of Bzo-poxizid, as reported in independent studies.
| Parameter | GC-MS | LC-QTOF-MS | Source |
| Limit of Detection (LOD) | 20 µg/ml | Not Reported | [1] |
| Between-Run Precision | ≤ 0.10 | Not Reported | [1] |
| Retention Time | 8.52 min | 9.34 min (for 5F-BZO-POXIZID) | [2][3] |
| Matrix | Methanol | Mobile Phase | [2][3] |
| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) | [2][3] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and comparison of results across laboratories. The following sections describe the methodologies employed for the analysis of Bzo-poxizid and related analogues.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method was utilized for the identification and method validation of Bzo-poxizid.[1][2]
-
Sample Preparation: Samples were prepared by dilution in methanol.[2]
-
Instrumentation: An Agilent 5975 Series GC/MSD System was used.[2]
-
Chromatographic Column: An Agilent J&W DB-1 column (12 m x 200 µm x 0.33 µm) was employed.[2]
-
Carrier Gas: Helium was used as the carrier gas with a flow rate of 1.46 mL/min.[2]
-
Temperature Program:
-
Injection: 1 µL of the sample was injected in splitless mode.[2]
-
MS Parameters: The mass scan range was set from 40 to 550 m/z with a threshold of 250.[2]
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
This technique was applied for the analytical characterization of Bzo-poxizid analogues.[3][4]
-
Sample Preparation: The sample was diluted 1:100 in the mobile phase.[3]
-
Instrumentation: A Sciex TripleTOF® 5600+ system coupled with a Shimadzu Nexera XR UHPLC was used.[3]
-
Chromatographic Column: A Phenomenex® Kinetex C18 column (50 mm x 3.0 mm, 2.6 µm) was utilized.[3]
-
Mobile Phase:
-
A: Ammonium formate (10 mM, pH 3.0)[3]
-
B: Not explicitly stated, but likely a standard organic solvent like acetonitrile or methanol.
-
-
Gradient Elution: The gradient started at 95% A and 5% B, changed to 5% A and 95% B over 13 minutes, and returned to the initial conditions at 15.5 minutes.[3]
-
Temperatures: The autosampler was maintained at 15 °C.[3]
-
Injection: An injection volume of 10 µL was used.[3]
-
QTOF Parameters: The TOF MS scan range was set from 100 to 510 Da.[3]
Visualization of Experimental Workflow
The following diagram illustrates a conceptual workflow for a standardized inter-laboratory comparison of Bzo-poxizid analysis.
Caption: Workflow for an inter-laboratory comparison of Bzo-poxizid analysis.
Signaling Pathways and Logical Relationships
The metabolism of Bzo-poxizid is a critical consideration for its detection in biological matrices. The following diagram illustrates the primary metabolic pathways for Bzo-poxizid and related "OXIZID" synthetic cannabinoids.
Caption: Primary metabolic pathways of Bzo-poxizid and related compounds.
References
A Comparative Analysis of Bzo-poxizid and Its Analogs on Cannabinoid Receptor Activity
A comparative analysis of Bzo-poxizid and its structural analogs reveals significant differences in their potency and efficacy as synthetic cannabinoid receptor agonists (SCRAs).[1][2] These compounds, part of the "OXIZID" class of SCRAs, are characterized by an oxoindoline core and an azide linker scaffold.[3] Their activity has been primarily evaluated at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2]
Overview of Potency and Efficacy
In vitro studies utilizing β-arrestin2 recruitment assays have demonstrated that Bzo-poxizid and its analogs generally act as full agonists at the CB1 receptor and partial agonists at the CB2 receptor.[1][2] The potency of these compounds, measured by their half-maximal effective concentration (EC50), varies significantly across the analogs, with EC50 values at the CB1 receptor ranging from 84.6 to 721 nM and at the CB2 receptor from 2.21 to 25.9 nM.[1][2]
The rank order of potency for both CB1 and CB2 receptors has been established as: BZO-CHMOXIZID > 5F-BZO-POXIZID > BZO-POXIZID > BZO-4en-POXIZID > BZO-HEXOXIZID.[3]
Data Summary: Potency and Efficacy at CB1 and CB2 Receptors
| Compound | CB1 EC50 (nM) | CB1 Emax (%) | CB2 EC50 (nM) | CB2 Emax (%) | Receptor Preference |
| BZO-CHMOXIZID | 84.6 | 716% | 2.21 | 69.2% | CB2 |
| 5F-BZO-POXIZID | Not specified | 731% | Not specified | 51.7% | CB2 |
| BZO-POXIZID | Not specified | Not specified | Not specified | 59.8% | Least CB2 selective |
| BZO-4en-POXIZID | 532 | 399% | Not specified | Not specified | CB2 |
| BZO-HEXOXIZID | 721 | 165% | 25.9 | 35.0% | CB2 |
Emax values are relative to the reference compound CP55,940.[1]
Impact of Structural Modifications
Structural modifications to the Bzo-poxizid molecule have a clear impact on its activity:
-
Alkyl Tail Length: Shortening the n-hexyl tail of BZO-HEXOXIZID to the pentyl tail of BZO-POXIZID enhances activity at both CB1 and CB2 receptors.[1][2]
-
Fluorination: The addition of a fluorine atom to the pentyl analog (5F-BZO-POXIZID) does not lead to a higher receptor activation potential.[1][2]
-
Unsaturation: The presence of an unsaturated tail, as in BZO-4en-POXIZID, results in decreased potency and efficacy at the CB1 receptor.[1][2]
-
Cyclic Tail: The cyclohexyl methyl analog, BZO-CHMOXIZID, is the most potent compound in this series at both CB1 and CB2 receptors.[1][2]
Receptor Selectivity
With the exception of BZO-POXIZID, all tested analogs showed a clear preference for the CB2 receptor.[1][2] BZO-POXIZID was found to be the least CB2 selective of the group.[1]
Signaling Pathway and Experimental Workflow
The activity of these compounds is initiated by their binding to and activation of cannabinoid receptors, which are G protein-coupled receptors. This activation leads to downstream signaling cascades, one of which involves the recruitment of β-arrestin2. The experimental assays used to determine potency and efficacy measure this β-arrestin2 recruitment.
The general workflow for assessing the activity of these compounds involves treating cells expressing the target receptor with varying concentrations of the compound and then measuring the resulting biological response.
Experimental Protocols
β-arrestin2 Recruitment Assay
This assay is used to determine the potency and efficacy of compounds by measuring their ability to induce the interaction between the cannabinoid receptor (CB1 or CB2) and β-arrestin2.
-
Cell Culture: HEK 293 cells stably expressing the human CB1 or CB2 receptor fused to a NanoBiT® protein subunit and β-arrestin2 fused to the complementary NanoBiT® subunit are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and seeded into 384-well white, clear-bottom assay plates and incubated.
-
Compound Preparation: Bzo-poxizid and its analogs are serially diluted in assay buffer to create a range of concentrations.
-
Treatment: The various concentrations of the compounds are added to the cells in the assay plate. A reference agonist (e.g., CP55,940) is also included for comparison.
-
Incubation: The plate is incubated to allow for receptor activation and β-arrestin2 recruitment.
-
Detection: A Nano-Glo® Live Cell reagent is added to the wells. The recruitment of β-arrestin2 to the receptor brings the two NanoBiT® subunits into close proximity, resulting in a luminescent signal.
-
Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is plotted against the compound concentration to generate a dose-response curve. From this curve, the EC50 (potency) and Emax (maximum efficacy relative to a reference agonist) values are calculated.[1]
Conclusion
The potency and efficacy of Bzo-poxizid and its analogs are highly dependent on the chemical structure of the alkyl tail. The cyclohexyl methyl analog, BZO-CHMOXIZID, stands out as the most potent compound in the series.[1][2] These findings are crucial for understanding the structure-activity relationships of this emerging class of synthetic cannabinoids.
References
Comparative Analysis of Bzo-poxizid Metabolism: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current understanding of Bzo-poxizid metabolism. While direct comparative data across different species remains limited in publicly available literature, this document summarizes the well-established metabolic pathways in humans and provides detailed experimental protocols to facilitate further research in this area.
Executive Summary
Bzo-poxizid, a synthetic cannabinoid, undergoes extensive metabolism primarily in the liver. In vitro studies utilizing human liver microsomes (HLMs) and hepatocytes have identified several key metabolic pathways. These include N-dealkylation, hydroxylation, ketone formation, and oxidative defluorination. For analogous compounds with unsaturated alkyl chains, such as BZO-4en-POXIZID, additional pathways like dihydrodiol formation, reduction of the alkene bond, and glucuronidation are prominent. The primary enzymes responsible for the oxidative metabolism of Bzo-poxizid and related compounds in humans are cytochrome P450 isoforms CYP3A4, CYP3A5, and P2C9. A significant gap in the current research is the lack of direct comparative metabolic studies in preclinical species, which is crucial for the evaluation of the compound's safety and efficacy.
In Vitro Metabolic Profile of Bzo-poxizid and its Analogs in Humans
The metabolism of Bzo-poxizid and its analogs has been primarily investigated using human liver microsomes and hepatocytes. These studies have revealed a complex pattern of biotransformation.
Table 1: Summary of Bzo-poxizid and Analog Metabolism in Human In Vitro Models
| Compound | Major Metabolic Pathways | Key Metabolites | References |
| Bzo-poxizid | N-dealkylation, Hydroxylation, Ketone formation, Oxidative defluorination | Hydroxylated metabolites, N-dealkylated metabolites, Ketone derivatives | [1][2][3][4][5][6][7] |
| BZO-4en-POXIZID | Dihydrodiol formation, Hydroxylation, Reduction of the alkene bond, Glucuronidation | Dihydrodiol derivatives, Hydroxylated metabolites, Glucuronide conjugates | [1][2][3][5] |
| 5F-BZO-POXIZID | Oxidative defluorination, N-dealkylation, Hydroxylation, Ketone formation | Defluorinated and hydroxylated metabolites | [6][7] |
| BZO-HEXOXIZID | N-dealkylation, Hydroxylation, Ketone formation | Hydroxylated metabolites, N-dealkylated metabolites | [6][7] |
| BZO-CHMOXIZID | N-dealkylation, Hydroxylation | Hydroxylated metabolites | [6] |
Note: This table is based on in vitro data from human liver microsomes and hepatocytes. Quantitative comparison of metabolite formation across different species is not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of metabolic studies. Below are representative protocols for in vitro metabolism experiments.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol is designed to identify Phase I metabolites of Bzo-poxizid.
Materials:
-
Bzo-poxizid
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of Bzo-poxizid in a suitable organic solvent (e.g., DMSO or ACN).
-
In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the Bzo-poxizid stock solution and the NADPH regenerating system to the pre-warmed microsome mixture.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold ACN or MeOH.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for the presence of metabolites using a validated LC-MS/MS method.[4][8][9][10]
Metabolite Identification using Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the separation and identification of drug metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole).
Typical LC Conditions:
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both often containing a small amount of formic acid to improve ionization.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 1-10 µL.
Typical MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for synthetic cannabinoids.
-
Data Acquisition: Full scan mode to detect all potential metabolites, followed by product ion scans (tandem MS or MS/MS) to elucidate the structure of the detected metabolites. High-resolution mass spectrometry is crucial for accurate mass measurement and elemental composition determination.[11][12][13][14]
Visualizations
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro metabolism of Bzo-poxizid.
Signaling Pathway of Synthetic Cannabinoids
Bzo-poxizid and other synthetic cannabinoids primarily exert their effects through the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors.
Caption: Cannabinoid receptor signaling pathway.
Conclusion and Future Directions
The current body of research provides a solid foundation for understanding the metabolism of Bzo-poxizid in humans, highlighting the key metabolic pathways and the enzymes involved. However, the significant lack of data in preclinical species is a critical knowledge gap. Future research should prioritize comparative in vitro and in vivo metabolism studies in species such as rats, mice, and dogs. This will not only aid in the interpretation of toxicological studies but also provide a more complete picture of the compound's pharmacokinetic profile, ultimately supporting robust risk assessment and potential therapeutic development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Systematic In Vitro Metabolic Profiling of the OXIZID Synthetic Cannabinoids BZO-4en-POXIZID, BZO-POXIZID, 5F-BZO-POXIZID, BZO-HEXOXIZID and BZO-CHMOXIZID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro metabolism of the synthetic cannabinoids PX-1, PX-2, and PX-3 by high-resolution mass spectrometry and their clearance rates in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cfsre.org [cfsre.org]
- 12. richardbeliveau.org [richardbeliveau.org]
- 13. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics [mdpi.com]
A Comparative Guide to the Validation of Bzo-poxizid Detection Methods in Oral Fluid
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS), such as the synthetic cannabinoid Bzo-poxizid, presents a continuous challenge for toxicological and forensic analysis. Validated and reliable detection methods are crucial for clinical and research purposes. This guide provides a comparative overview of analytical methods for the detection of Bzo-poxizid, with a focus on oral fluid as a biological matrix. While specific validated methods for Bzo-poxizid in oral fluid are not extensively documented in publicly available literature, this guide extrapolates from existing validated methods for similar synthetic cannabinoids in oral fluid and a validated method for Bzo-poxizid in a non-oral fluid matrix to provide a comprehensive comparison.
Comparison of Analytical Methods
The two primary analytical techniques suitable for the detection of Bzo-poxizid and other synthetic cannabinoids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Both are considered gold-standard confirmatory techniques in forensic toxicology.[2]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay (Screening) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by mass-based detection. | Antibody-based detection of target analyte or related compounds. |
| Reported LOD for Bzo-poxizid | 20 µg/mL (in a non-oral fluid matrix)[4] | Not specifically reported; typically in the low ng/mL range for other synthetic cannabinoids in oral fluid.[5] | Not reported for Bzo-poxizid; generally higher cutoffs than confirmatory methods. |
| Typical LOQ for Synthetic Cannabinoids in Oral Fluid | Generally higher than LC-MS/MS. | 0.15 to 5 ng/mL.[1][6] | N/A |
| Sample Preparation | Often requires derivatization to increase volatility. | Typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[7] | Minimal, often direct sample introduction after collection. |
| Throughput | Lower | Higher | High |
| Specificity | High | Very High | Prone to cross-reactivity with structurally related compounds.[1] |
| Advantages | Robust and widely available. | High sensitivity and specificity, suitable for complex matrices like oral fluid.[1][8] | Rapid results, suitable for on-site screening. |
| Disadvantages | May require sample derivatization, not ideal for thermolabile compounds. | Higher initial instrument cost. | Results are presumptive and require confirmation. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the detection of synthetic cannabinoids in oral fluid.
Oral Fluid Sample Collection
Oral fluid is a valuable matrix for drug testing due to its non-invasive collection.[7] Various collection devices are available, such as the Quantisal™ saliva collection device, which often includes a buffer to stabilize the analytes.[1][7]
GC-MS Method for Bzo-poxizid (Adapted for Oral Fluid)
While the referenced validated method for Bzo-poxizid was not in oral fluid, a hypothetical protocol adapted for this matrix would likely involve the following steps:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of oral fluid/buffer mixture, add an internal standard.
-
Add a suitable organic solvent (e.g., hexane/ethyl acetate).
-
Vortex to mix and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent.
-
(If necessary) Derivatize the analyte to improve its volatility and chromatographic properties.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for drug analysis (e.g., HP-5ms).
-
Mass Spectrometer: Operated in electron ionization (EI) mode with full scan or selected ion monitoring (SIM) for higher sensitivity.
-
-
Validation Parameters:
-
The validation would assess linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and selectivity, following established forensic toxicology guidelines. The reported LOD for Bzo-poxizid in a non-oral fluid matrix was 20 µg/mL.[4]
-
LC-MS/MS Method for Synthetic Cannabinoids in Oral Fluid
This protocol is representative of validated methods for the detection of various synthetic cannabinoids in oral fluid and would be highly applicable for Bzo-poxizid.[5][7]
-
Sample Preparation (Protein Precipitation): [5]
-
To 100 µL of the oral fluid specimen, add an internal standard solution.
-
Add a protein precipitating agent, such as acetonitrile.
-
Vortex vigorously to ensure thorough mixing and precipitation of proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a vial for injection into the LC-MS/MS system.
-
-
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column (e.g., C18) is typically used for the separation of synthetic cannabinoids.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[1]
-
-
Validation Parameters:
-
Linearity: Typically established over a concentration range relevant for expected concentrations in oral fluid (e.g., 1-100 ng/mL).[7]
-
LOD and LOQ: For similar synthetic cannabinoids, LOQs are often in the range of 1-5 ng/mL.[7]
-
Accuracy and Precision: Evaluated at multiple concentration levels to ensure the method is reliable.
-
Matrix Effects: Assessed to ensure that components of the oral fluid matrix do not interfere with the ionization of the analyte.
-
Extraction Efficiency: Determined to understand the recovery of the analyte during the sample preparation process.[7]
-
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes involved, the following diagrams are provided.
Caption: Experimental workflow for Bzo-poxizid detection.
Caption: Logic of a two-tiered drug testing approach.
References
- 1. ovid.com [ovid.com]
- 2. Detection of Cannabinoids in Oral Fluid Specimens as the Preferred Biological Matrix for a Point-of-Care Biosensor Diagnostic Device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Identification Of The Synthetic Cannabinoids Bzo-Poxizid And Mda-19 Us" by Samantha Way [digitalcommons.library.uab.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. scispace.com [scispace.com]
- 7. Oral fluid vs. Urine Analysis to Monitor Synthetic Cannabinoids and Classic Drugs Recent Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validated workflow for drug detection in oral fluid by non-targeted liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cannabinoid Receptor Activity: Bzo-poxizid versus JWH-018
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the cannabinoid receptor activity of Bzo-poxizid, a member of the emerging OXIZID class of synthetic cannabinoids, and JWH-018, a well-characterized first-generation synthetic cannabinoid. This document is intended to serve as a resource for researchers in pharmacology, toxicology, and drug development, offering a clear comparison of these two compounds based on available experimental data.
Introduction
JWH-018 (1-pentyl-3-(1-naphthoyl)indole) is a potent, full agonist of both the CB1 and CB2 cannabinoid receptors.[1][2] For years, it has been a reference compound in cannabinoid research. Bzo-poxizid (N'-((Z)-2-oxo-1-pentylindolin-3-ylidene)benzohydrazide) belongs to a newer class of synthetic cannabinoids known as OXIZIDs, which are characterized by an oxoindoline core and an azide linker scaffold.[3][4][5] This class of compounds has emerged more recently, necessitating a thorough characterization of their pharmacological profiles.[3][5][6]
This guide will compare the binding affinity and functional activity of Bzo-poxizid and JWH-018 at the CB1 and CB2 receptors, presenting quantitative data in a clear, tabular format. Detailed experimental protocols for the key assays cited are also provided to aid in the replication and further investigation of these findings.
Quantitative Comparison of Cannabinoid Receptor Activity
The following table summarizes the key quantitative parameters of Bzo-poxizid and JWH-018 at the CB1 and CB2 cannabinoid receptors. These parameters include the binding affinity (Ki), which indicates how tightly a ligand binds to the receptor, and the half-maximal effective concentration (EC50), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum.
| Compound | Receptor | Binding Affinity (Ki) (nM) | Efficacy (EC50) (nM) | Notes |
| JWH-018 | CB1 | 9.00 ± 5.00[1] | 102[1] | Full agonist[1][2] |
| CB2 | 2.94 ± 2.65[1] | 133[1] | Full agonist with some selectivity for CB2[1][2] | |
| Bzo-poxizid | CB1 | Not explicitly found | 244[7] / 314.1[8] | Full agonist[3][7] |
| CB2 | Not explicitly found | 240[9] | Partial agonist[3][7] | |
| BZO-HEXOXIZID (MDA-19) | CB1 | 162.4 ± 7.6 | 867 | Hexyl analog of Bzo-poxizid[10] |
| CB2 | 43.3 ± 10.3 | 63.4 | Potent and selective CB2 agonist[5][6][10] |
Cannabinoid Receptor Signaling Pathway
The canonical signaling pathway for cannabinoid receptors, which are G-protein coupled receptors (GPCRs), involves the inhibition of adenylyl cyclase and the modulation of ion channels upon agonist binding. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and downstream cellular effects. Another important pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling.
Caption: Canonical cannabinoid receptor signaling cascade.
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This assay is used to determine the binding affinity (Ki) of a compound for a receptor. It involves competing the binding of a radiolabeled ligand with the unlabeled test compound.
Caption: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared from cultured cells or brain tissue homogenates.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and a range of concentrations of the unlabeled test compound (Bzo-poxizid or JWH-018). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[4]
β-Arrestin Recruitment Assay (for EC50 and Emax Determination)
This functional assay measures the ability of a compound to induce the recruitment of β-arrestin to the cannabinoid receptor, a key step in receptor desensitization and signaling.
Caption: Workflow for a β-arrestin recruitment assay.
Detailed Methodology:
-
Cell Lines: A commercially available assay system, such as the PathHunter® β-arrestin assay, is often used.[1][11][12][13] This system utilizes cells stably co-expressing the cannabinoid receptor fused to a fragment of an enzyme and β-arrestin fused to the complementary fragment of that enzyme.
-
Compound Treatment: The cells are plated in microplates and treated with a range of concentrations of the test compound.
-
β-Arrestin Recruitment: Agonist binding to the receptor induces its phosphorylation and subsequent recruitment of β-arrestin. This brings the two enzyme fragments into close proximity, allowing them to form a functional enzyme.
-
Signal Detection: A substrate for the reconstituted enzyme is added, and the resulting signal (e.g., chemiluminescence or fluorescence) is measured using a plate reader.
-
Data Analysis: The signal intensity is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (potency) and the maximum response (Emax, efficacy) relative to a reference full agonist.[7]
cAMP Functional Assay (for EC50 Determination)
This assay measures the functional consequence of CB1/CB2 receptor activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Workflow for a cAMP functional assay.
Detailed Methodology:
-
Cell Culture: Cells expressing the target cannabinoid receptor are cultured in microplates.
-
Forskolin Stimulation: To measure the inhibitory effect of the cannabinoid agonists, intracellular cAMP levels are first elevated by stimulating adenylyl cyclase with forskolin.
-
Compound Incubation: The cells are then incubated with various concentrations of the test compound.
-
cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP accumulation is plotted against the logarithm of the test compound concentration. A dose-response curve is fitted to the data to determine the EC50 value, which reflects the potency of the compound in this functional assay.[14][15]
Conclusion
This guide provides a comparative overview of the cannabinoid receptor activity of Bzo-poxizid and JWH-018. JWH-018 is a well-established potent full agonist at both CB1 and CB2 receptors. Bzo-poxizid also acts as a full agonist at the CB1 receptor, but as a partial agonist at the CB2 receptor.[3][7] The available data suggests that Bzo-poxizid is less potent than JWH-018 at the CB1 receptor in terms of functional activity. The detailed experimental protocols provided herein offer a foundation for further research into the pharmacology of these and other synthetic cannabinoids. This information is crucial for the scientific community to understand the potential physiological and toxicological effects of these emerging psychoactive substances.
References
- 1. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. | Semantic Scholar [semanticscholar.org]
- 2. JWH-018 - Wikipedia [en.wikipedia.org]
- 3. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Hydroxylated Metabolites of the K2 Synthetic Cannabinoid JWH-018 Retain In Vitro and In Vivo Cannabinoid 1 Receptor Affinity and Activity | PLOS One [journals.plos.org]
- 6. cfsre.org [cfsre.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 13. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. marshall.edu [marshall.edu]
- 15. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS and LC-MS for the Identification of Bzo-poxizid
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical laboratories. Bzo-poxizid, a synthetic cannabinoid of the "OXIZID" subclass, is one such compound requiring robust analytical methods for its identification and quantification.[1] This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of Bzo-poxizid. We will delve into the experimental protocols, present available quantitative data, and discuss the inherent advantages and limitations of each method for this particular analyte.
At a Glance: GC-MS vs. LC-MS for Bzo-poxizid Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase followed by mass-based detection. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |
| Limit of Detection (LOD) | 20 µg/mL for Bzo-poxizid.[2][3] | While specific data for Bzo-poxizid is not readily available, typical LODs for synthetic cannabinoids using LC-MS/MS are in the range of 0.1 ng/mL.[4][5][6] |
| Sample Preparation | Often requires extraction and may necessitate derivatization to improve volatility and thermal stability.[7] | Typically involves extraction and filtration. Derivatization is generally not required. |
| Instrumentation | Widely available in forensic and analytical laboratories. | Increasingly common, with various configurations (e.g., LC-QTOF-MS, LC-MS/MS) offering high sensitivity and specificity. |
| Analysis Time | Runtimes can be longer, especially if derivatization is required. | Generally offers faster analysis times.[8] |
Understanding the Analyte: Bzo-poxizid
Bzo-poxizid is classified as a synthetic cannabinoid.[1] Its chemical structure and properties, particularly its volatility and thermal stability, are key factors in determining the most suitable analytical approach. While detailed physicochemical data for Bzo-poxizid is limited, information on related compounds like 5F-Bzo-poxizid, which is a solid with no reported boiling point, suggests that Bzo-poxizid may have low volatility.[9] This characteristic has significant implications for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bzo-poxizid
GC-MS is a well-established technique for the identification of synthetic cannabinoids. For Bzo-poxizid, a validated method has been developed, demonstrating its feasibility for qualitative and quantitative analysis.[2][3]
Experimental Protocol for GC-MS
The following protocol is based on established methods for the analysis of Bzo-poxizid.[1]
1. Sample Preparation:
-
Dilution: The sample is diluted in a suitable organic solvent, such as methanol.[1]
2. GC-MS Instrumentation and Parameters:
-
Instrument: Agilent 5975 Series GC/MSD System or similar.[1]
-
Column: Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or equivalent.[1]
-
Carrier Gas: Helium with a constant flow rate.[1]
-
Injection Port Temperature: 265 °C.[1]
-
Transfer Line Temperature: 300 °C.[1]
-
MS Source Temperature: 230 °C.[1]
-
MS Quadrupole Temperature: 150 °C.[1]
-
Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 50°C and ramping up to 340°C.[1]
-
Injection Mode: Splitless injection is commonly used for trace analysis.[1]
-
MS Scan Range: 40-550 m/z.[1]
Performance Data for GC-MS
A study validating a GC-MS method for Bzo-poxizid reported a Limit of Detection (LOD) of 20 µg/mL .[2][3] The method was found to be sensitive, repeatable, specific, accurate, and precise for the detection of Bzo-poxizid.[2][3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of Bzo-poxizid
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-QTOF-MS), is a powerful alternative for the analysis of synthetic cannabinoids, especially for those that are non-volatile or thermally labile.[8]
Experimental Protocol for LC-QTOF-MS
The following protocol is based on the methodology used for the analysis of Bzo-poxizid by the Center for Forensic Science Research and Education.[1]
1. Sample Preparation:
-
Dilution: The sample is diluted in methanol. For LC-MS analysis, a further dilution in the initial mobile phase may be performed.[1]
2. LC-QTOF-MS Instrumentation and Parameters:
-
Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC system or similar.[1]
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent.[1]
-
Mobile Phase: A gradient of two mobile phases is typically used, for example:
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases over the course of the run.[1]
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Injection Volume: 10 µL.[1]
-
QTOF Parameters:
-
Scan Range: 100-510 Da.[1]
-
Ion Source: Electrospray ionization (ESI) in positive mode is common for synthetic cannabinoids.
-
Performance Data for LC-MS
While a specific, validated limit of detection for Bzo-poxizid using LC-MS is not available in the reviewed literature, LC-MS/MS methods for the analysis of a wide range of synthetic cannabinoids have reported LODs in the range of 0.1 ng/mL and LOQs from 0.05 ng/mL to 50 ng/mL .[4][5][6] These methods demonstrate the high sensitivity achievable with LC-MS for this class of compounds.
Workflow Diagrams
To visualize the analytical processes, the following diagrams illustrate the typical workflows for GC-MS and LC-MS analysis.
Discussion and Conclusion
Both GC-MS and LC-MS are capable of identifying Bzo-poxizid. The choice between the two techniques will depend on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, and sample throughput.
GC-MS is a reliable and widely accessible technique. However, the potential need for derivatization for compounds with low volatility like Bzo-poxizid can add complexity and time to the sample preparation process. The reported LOD of 20 µg/mL is suitable for the analysis of seized materials but may not be sufficient for trace-level detection in biological matrices.
LC-MS , particularly LC-MS/MS and LC-QTOF-MS, offers several advantages for the analysis of Bzo-poxizid and other synthetic cannabinoids. Its ability to analyze non-volatile and thermally labile compounds without derivatization simplifies sample preparation and reduces analysis time. Furthermore, LC-MS methods generally provide significantly lower limits of detection, making them ideal for the analysis of biological samples where concentrations may be very low. While specific quantitative data for Bzo-poxizid by LC-MS is pending, the performance of the technique for similar compounds suggests its superior sensitivity.
References
- 1. cfsre.org [cfsre.org]
- 2. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Identification Of The Synthetic Cannabinoids Bzo-Poxizid And Mda-19 Us" by Samantha Way [digitalcommons.library.uab.edu]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of the LC-MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. gcms.cz [gcms.cz]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Bzo-poxizid vs. THC: A Comparative Analysis of Cannabinoid Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) selectivity of Bzo-poxizid, a synthetic cannabinoid of the OXIZID class, and Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This objective analysis is supported by experimental data from binding and functional assays to inform research and drug development in the field of cannabinoid pharmacology.
Quantitative Comparison of Receptor Affinity and Potency
The selectivity of a compound for CB1 versus CB2 receptors is a critical determinant of its pharmacological effects. CB1 receptors are predominantly expressed in the central nervous system and mediate the psychoactive effects of cannabinoids, while CB2 receptors are primarily located in the immune system and peripheral tissues, playing a role in inflammatory processes. The following table summarizes the binding affinity (Ki) and functional potency (EC50) of Bzo-poxizid and THC at human CB1 and CB2 receptors.
| Compound | Receptor | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) | Assay Type |
| Bzo-poxizid | CB1 | 162.4 ± 7.6[1] | 244[2] | Radioligand Binding, β-arrestin2 Recruitment |
| CB2 | 43.3 ± 10.3[1] | 12.2[2] | Radioligand Binding, β-arrestin2 Recruitment | |
| THC | CB1 | 25.1[3] | - | Radioligand Binding (Meta-analysis) |
| CB2 | 35.2[3] | - | Radioligand Binding (Meta-analysis) |
Key Observations:
-
Bzo-poxizid demonstrates a clear preference for the CB2 receptor over the CB1 receptor, as indicated by its lower Ki and EC50 values for CB2. Specifically, its binding affinity is approximately 3.8-fold higher for CB2 than for CB1. Functionally, it is significantly more potent at the CB2 receptor.
-
THC exhibits relatively non-selective binding to CB1 and CB2 receptors, with only a slight preference for the CB1 receptor.[3]
-
Bzo-poxizid acts as a full agonist at the CB1 receptor and a partial agonist at the CB2 receptor.[2][4]
Experimental Methodologies
The data presented in this guide were obtained from two primary types of in vitro assays: radioligand binding assays and β-arrestin2 recruitment assays.
Radioligand Binding Assay
This competitive binding assay quantifies the affinity of a test compound for a specific receptor.
Figure 1. Workflow of a radioligand binding assay.
Protocol Outline:
-
Membrane Preparation: Membranes from cells expressing either human CB1 or CB2 receptors are isolated.
-
Competitive Binding: The receptor membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (Bzo-poxizid or THC).
-
Separation: The reaction mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter, which corresponds to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
β-Arrestin2 Recruitment Assay (PathHunter® Assay)
This cell-based functional assay measures the ability of a compound to activate a G-protein coupled receptor (GPCR), such as CB1 or CB2, by quantifying the recruitment of the protein β-arrestin 2 to the activated receptor.
Figure 2. Workflow of the β-arrestin2 recruitment assay.
Protocol Outline:
-
Cell Culture: Cells engineered to co-express the cannabinoid receptor fused to a fragment of β-galactosidase (ProLink™) and β-arrestin 2 fused to the complementing enzyme fragment (Enzyme Acceptor, EA) are cultured.
-
Compound Addition: The cells are treated with varying concentrations of the test compound.
-
Receptor Activation and Recruitment: Agonist binding to the receptor induces a conformational change, leading to receptor phosphorylation and the subsequent recruitment of the β-arrestin 2-EA fusion protein.
-
Enzyme Complementation: The proximity of the receptor-ProLink and β-arrestin 2-EA allows the two β-galactosidase fragments to combine and form an active enzyme.
-
Signal Detection: A substrate is added that is converted by the active β-galactosidase into a chemiluminescent product. The intensity of the light signal is proportional to the extent of β-arrestin 2 recruitment.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is calculated, providing a measure of the compound's functional potency.
Cannabinoid Receptor Signaling Pathway
Activation of CB1 and CB2 receptors by an agonist initiates a cascade of intracellular signaling events, primarily through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, receptor activation can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as initiating G-protein-independent signaling pathways.
Figure 3. Simplified cannabinoid receptor signaling pathway.
Conclusion
The experimental data clearly indicate that Bzo-poxizid is a potent and selective CB2 receptor agonist compared to THC, which acts as a non-selective cannabinoid receptor agonist. This selectivity profile suggests that Bzo-poxizid may have a distinct pharmacological profile from THC, with potentially different therapeutic applications and a reduced likelihood of producing CB1-mediated psychoactive effects. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological properties of these and other cannabinoid compounds.
References
- 1. Pharmacological evaluation of new generation OXIZID synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Bzo-poxizid-d9: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Bzo-poxizid-d9, a deuterated synthetic cannabinoid intended for research and forensic applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound and its non-deuterated analogue, Bzo-poxizid, are classified as synthetic cannabinoids.[1][2] While specific hazard information for the deuterated form is limited, the Safety Data Sheet (SDS) for Bzo-poxizid indicates that the compound is not flammable and does not require special handling precautions. However, as with any chemical substance, appropriate safety measures should be observed.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Gloves: Impermeable and resistant to the chemical.
-
Lab Coat: To protect from skin contact.
-
Eye Protection: Safety glasses or goggles.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
II. Disposal Procedures for this compound
The disposal method for this compound depends on the quantity of waste. The following table and workflow diagram outline the recommended procedures.
| Waste Quantity | Recommended Disposal Method | Regulatory Consideration |
| Small Quantities | May be disposed of with household waste, according to the supplier's SDS for the analogous compound. | Always consult and adhere to local, state, and federal environmental regulations which may supersede this general guidance. |
| Large Quantities & Uncleaned Packaging | Must be disposed of according to official regulations for chemical waste. | Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for professional waste disposal services. |
III. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a guide and should not replace the directives of your institution's Environmental Health and Safety department or local regulatory bodies. Always consult the official Safety Data Sheet and local regulations before handling and disposing of any chemical. The SDS for the non-deuterated Bzo-poxizid suggests that smaller quantities can be disposed of with household waste; however, institutional and local policies may vary and must be followed.[3] For uncleaned packaging, disposal must be made according to official regulations.[3]
References
Essential Safety and Logistical Information for Handling Bzo-poxizid-d9
Disclaimer: The following guidance is based on available safety information for Bzo-poxizid and general best practices for handling potent synthetic cannabinoids in a laboratory setting. Bzo-poxizid-d9 is the deuterium-labeled version of Bzo-poxizid, a synthetic cannabinoid used as an analytical reference standard.[1][2] While the Safety Data Sheet (SDS) for Bzo-poxizid indicates it is not classified as a hazardous substance, the product information and the nature of the compound as a potent psychoactive substance warrant a cautious approach.[2] All chemicals may pose unknown hazards and should be handled with care.[2]
This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Given the potent nature of synthetic cannabinoids and the potential for aerosolization of powders, a comprehensive PPE strategy is crucial. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls are the primary means of protection.[1] |
| General Handling and Analysis | - Lab coat- Safety glasses- Appropriate chemical-resistant gloves | Prevents skin contact and eye exposure during routine handling of solutions. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for safely handling this compound from receipt to disposal.
-
Preparation and Pre-Handling:
-
Review Safety Information: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) and any other available safety information. Conduct a risk assessment for the planned procedures.
-
Prepare Work Area: Ensure a certified chemical fume hood or other suitable containment device is used for all manipulations of the solid compound and concentrated solutions. Decontaminate the work surface before and after use. Have a spill kit readily available.
-
Assemble PPE: Don the appropriate PPE as outlined in the table above before entering the designated handling area.
-
-
Handling and Solution Preparation:
-
Weighing: If working with the powdered form, conduct all weighing activities within a ventilated enclosure to minimize inhalation exposure.
-
Dissolving: Bzo-poxizid is soluble in several organic solvents. Refer to the table below for solubility information. When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
-
Post-Handling and Decontamination:
-
Decontaminate: Thoroughly clean all equipment and work surfaces that came into contact with this compound.
-
Doff PPE: Remove PPE in the correct sequence to avoid cross-contamination. Dispose of all single-use PPE as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Quantitative Data
Solubility of Bzo-poxizid:
| Solvent | Solubility |
| DMF | 10 mg/ml |
| DMSO | 1 mg/ml |
| Ethanol | 1 mg/ml |
Data sourced from Cayman Chemical product information.[1]
Experimental Protocol: Preparation of a Standard Solution
This protocol details the preparation of a 1 mg/mL stock solution and subsequent working standards of this compound for use in analytical methods such as GC-MS or LC-MS.
Materials:
-
This compound (solid)
-
Methanol, HPLC grade or higher
-
Calibrated analytical balance
-
Volumetric flasks (various sizes)
-
Calibrated micropipettes and tips
-
Vortex mixer
-
Amber glass vials for storage
Procedure:
-
Stock Solution Preparation (1 mg/mL): a. Tare a clean, dry weighing vessel on a calibrated analytical balance within a ventilated enclosure. b. Carefully weigh approximately 1 mg of this compound solid into the vessel. Record the exact weight. c. Quantitatively transfer the weighed solid to a 1 mL volumetric flask. d. Add a small amount of methanol to dissolve the solid. e. Once dissolved, bring the flask to volume with methanol. f. Cap the flask and invert several times to ensure homogeneity. g. Transfer the stock solution to a labeled amber glass vial for storage.
-
Working Standard Preparation (e.g., 10 µg/mL): a. Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask. b. Dilute to the mark with methanol. c. Cap the flask and mix thoroughly by inverting. d. This creates a 10 µg/mL working standard. Further serial dilutions can be made as required for the specific analytical method.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated Labware (e.g., vials, pipette tips): Collect in a designated, puncture-resistant, and sealed container. Label the container as "Hazardous Waste" and include the name of the compound.
-
Contaminated PPE (e.g., gloves, lab coat): Carefully doff PPE to avoid self-contamination. Place all disposable items in a sealed bag or container labeled as hazardous waste.
-
Aqueous and Solvent Waste: Collect all liquid waste containing this compound in a sealed, clearly labeled container. Do not mix with other waste streams unless compatible.
-
Unused Compound: Unused or expired solid this compound should be disposed of in its original container or a securely sealed and labeled waste container. To render the compound unusable, it can be mixed with at least 50% non-hazardous solid waste (by volume) before being collected by a certified hazardous waste disposal service.
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Visualizations
Caption: A workflow diagram for the safe handling of this compound.
Caption: A logical relationship diagram for the disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
